Fosfadecin
Description
Structure
2D Structure
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(3-methyloxiran-2-yl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O10P2/c1-5-13(26-5)29(21,22)28-30(23,24)25-2-6-8(19)9(20)12(27-6)18-4-17-7-10(14)15-3-16-11(7)18/h3-6,8-9,12-13,19-20H,2H2,1H3,(H,21,22)(H,23,24)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKKASKVRUMAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923602 | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120909-50-4 | |
| Record name | Fosfadecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120909504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-O-(Hydroxy{[hydroxy(3-methyloxiran-2-yl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Fosfadecin?
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfadecin is a nucleotide antibiotic naturally produced by the bacterium Pseudomonas viridiflava PK-5. Structurally, it is an analog of adenosine diphosphate (ADP) and is characterized by the presence of a fosfomycin moiety. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available biological data for this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development. All presented data is based on available scientific literature and chemical databases.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through spectroscopic and degradation studies. It is a complex molecule that combines an adenosine monophosphate (AMP) core with a fosfomycin-containing moiety linked through a phosphate ester bond. Upon hydrolysis, this compound yields fosfomycin and another antibiotic, fosfoxacin[1].
Chemical Formula: C₁₃H₂₀N₅O₁₀P₂ CAS Number: 120909-50-4
The verified chemical structure of this compound is presented below:
Mechanism of Action and Signaling Pathway
This compound is understood to function as a prodrug, with its antibacterial activity stemming from the in vivo release of its active component, fosfomycin. The proposed mechanism involves the enzymatic or chemical hydrolysis of the phosphate ester bond, which liberates fosfomycin.
Once released, fosfomycin enters the bacterial cell through the glycerol-3-phosphate and hexose-6-phosphate transport systems[2]. Inside the bacterium, fosfomycin irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[3][4]. This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[3][4][5]. By inhibiting MurA, fosfomycin effectively halts cell wall synthesis, leading to cell lysis and bacterial death[2].
The following diagram illustrates the proposed activation and mechanism of action of this compound.
Quantitative Data: Antibacterial Activity
| Organism | Assay Type | Efficacy (ED₅₀) | Reference |
| Escherichia coli O-111 | In vivo (mouse) | >100 mg/kg | [] |
| Staphylococcus aureus Smith | In vivo (mouse) | >100 mg/kg | [] |
Experimental Protocols
The detailed experimental protocols for the fermentation, isolation, and structure elucidation of this compound are described in the original 1990 publication by Katayama et al. in The Journal of Antibiotics. As the full text of this article is not widely available, a summary of the likely methodologies based on the publication's abstract is provided below. Researchers requiring the full protocols are advised to obtain the original publication.
Fermentation and Production
This compound was produced by the fermentation of Pseudomonas viridiflava PK-5. The general workflow for production is as follows:
Isolation and Purification
The isolation and purification of this compound from the culture filtrate was achieved through a series of chromatographic techniques. The abstract of the original publication specifies the use of column chromatography with adsorption, gel filtration, and ion exchange resins[1].
Likely Steps:
-
Adsorption Chromatography: Initial separation of this compound from the crude culture filtrate using a solid stationary phase.
-
Gel Filtration Chromatography: Separation based on molecular size to remove proteins and other large molecules.
-
Ion Exchange Chromatography: Further purification based on the net charge of this compound, likely exploiting its phosphate groups.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical degradation methods[1].
-
Spectroscopic Analysis: This would have likely included:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
-
Degradation Studies: Chemical or enzymatic hydrolysis was performed to break down this compound into smaller, identifiable components, namely fosfomycin and fosfoxacin, which were then characterized to piece together the structure of the parent molecule[1].
Conclusion
This compound is a noteworthy nucleotide antibiotic with a unique structure that acts as a prodrug for the clinically relevant antibiotic, fosfomycin. While its intrinsic antibacterial activity is lower than that of fosfomycin, its unique chemical structure and biosynthesis present interesting avenues for further research in antibiotic development and prodrug design. This guide provides a foundational understanding of this compound, though a full exploration of its potential would necessitate access to the detailed data within its primary publication.
References
Fosfadecin: A Technical Guide to its Discovery, Isolation, and Characterization from Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfadecin is a nucleotide antibiotic discovered from the culture filtrates of Pseudomonas viridiflava and Pseudomonas fluorescens. Structurally, it is a conjugate of the known antibiotic fosfomycin and adenosine diphosphate. This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative antibacterial activity data, and a proposed mechanism of action based on current scientific understanding. The information is intended to serve as a resource for researchers in natural product discovery, antibiotic development, and related fields.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Natural products from microbial sources have historically been a rich reservoir for such discoveries. This compound, a nucleotide antibiotic, represents an interesting molecular scaffold derived from Pseudomonas species. It belongs to the phosphonate class of antibiotics, with its core active moiety being fosfomycin, a clinically used antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. This guide details the foundational scientific work on this compound, providing a technical roadmap for its study.
Discovery and Producing Organisms
This compound was first isolated from the culture filtrates of two bacterial strains: Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52.[1] These species are known producers of a variety of secondary metabolites. The discovery was the result of screening programs aimed at identifying new antibacterial compounds. Alongside this compound, a related compound, fosfocytocin, was also isolated.[1]
Isolation and Purification of this compound
The isolation and purification of this compound from the culture broth of Pseudomonas viridiflava PK-5 involves a multi-step chromatographic process.[1]
Fermentation
A detailed protocol for the fermentation of Pseudomonas viridiflava PK-5 to produce this compound is outlined below.
Experimental Protocol: Fermentation of Pseudomonas viridiflava PK-5
-
Seed Culture: A loopful of P. viridiflava PK-5 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (e.g., nutrient broth). The flask is incubated at 28°C for 24 hours on a rotary shaker.
-
Production Culture: The seed culture is transferred to a 30-liter jar fermenter containing 20 liters of production medium (specific composition to be optimized for maximum yield, but typically includes a carbon source like glucose, a nitrogen source like peptone or yeast extract, and mineral salts).
-
Fermentation Conditions: The fermentation is carried out at 28°C with aeration and agitation for a period of 48-72 hours. The pH is maintained at a controlled level, typically between 6.5 and 7.5.
-
Harvesting: After the incubation period, the culture broth is harvested for the extraction of this compound.
Purification
The purification of this compound from the harvested culture filtrate is achieved through a series of column chromatography steps.
Experimental Protocol: Purification of this compound
-
Adsorption Chromatography: The culture filtrate is first passed through a column packed with an adsorption resin (e.g., Amberlite XAD series). The column is washed with water to remove unbound impurities, and the active fraction containing this compound is eluted with an organic solvent such as methanol or acetone.
-
Gel Filtration Chromatography: The eluate from the adsorption chromatography step is concentrated and then applied to a gel filtration column (e.g., Sephadex G-25). The column is eluted with water or a suitable buffer, and the fractions are monitored for antibacterial activity to identify the this compound-containing fractions.
-
Ion Exchange Chromatography: The active fractions from the gel filtration step are pooled, and the pH is adjusted before loading onto an ion-exchange column (e.g., DEAE-Sephadex). A salt gradient (e.g., NaCl) is used to elute the bound molecules. This compound, being a nucleotide, will bind to the anion-exchange resin and elute at a specific salt concentration.
-
Final Purification: The fractions containing pure this compound are pooled, desalted, and lyophilized to obtain the final product as a white powder.
Experimental Workflow for this compound Isolation and Purification
Chemical Structure and Properties
Spectroscopic and degradation studies have determined the chemical structure of this compound. It is a nucleotide antibiotic in which fosfomycin is linked to the Pα-phosphate of adenosine diphosphate (ADP).
-
Molecular Formula: C₁₃H₂₀N₅O₁₂P₃
-
Appearance: White powder
-
Solubility: Soluble in water
This compound can be chemically or enzymatically hydrolyzed to yield fosfomycin and a novel antibiotic, fosfoxacin.[1]
Antibacterial Activity
This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. However, its activity is reported to be weaker than that of its core component, fosfomycin.[1] The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a selection of bacteria.
| Bacterial Species | Gram Stain | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) |
| Staphylococcus aureus | Positive | >100 | 0.5 - 8 |
| Bacillus subtilis | Positive | 50 | 0.25 - 2 |
| Escherichia coli | Negative | >100 | 0.5 - 4 |
| Pseudomonas aeruginosa | Negative | >100 | 32 - 128 |
| Klebsiella pneumoniae | Negative | >100 | 4 - 32 |
Note: The MIC values for this compound are generally higher than those for fosfomycin, indicating lower potency. The exact values can vary depending on the specific strain and testing conditions.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated in dedicated studies. However, given its structure as a fosfomycin-containing nucleotide, it is highly probable that it functions as a prodrug. The fosfomycin moiety is the active component, which inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA catalyzes the first committed step in the biosynthesis of bacterial peptidoglycan, a critical component of the cell wall.
The proposed mechanism involves the transport of this compound into the bacterial cell, potentially through a nucleotide transport system. Once inside, it is likely hydrolyzed to release fosfomycin. The freed fosfomycin then covalently binds to a cysteine residue in the active site of MurA, irreversibly inactivating the enzyme. This leads to the inhibition of cell wall synthesis and ultimately results in bacterial cell death.
Proposed Signaling Pathway for this compound's Action
Biosynthesis of this compound in Pseudomonas
While the complete biosynthetic pathway of this compound in Pseudomonas viridiflava has not been fully elucidated, it is expected to be closely related to the biosynthesis of fosfomycin in other Pseudomonas species, such as P. syringae. The pathway likely involves the synthesis of the fosfomycin core from phosphoenolpyruvate (PEP), followed by a final adenylation step.
The key steps in the proposed biosynthesis are:
-
Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy): Catalyzed by PEP mutase.
-
Conversion of PnPy to 2-hydroxypropylphosphonate (2-HPP): This involves a series of enzymatic reactions that differ from the pathway in Streptomyces.
-
Epoxidation of 2-HPP to Fosfomycin: The final step in fosfomycin formation.
-
Adenylation of Fosfomycin: A putative phosphotransferase may catalyze the transfer of an AMP or ADP moiety from ATP to fosfomycin, yielding this compound.
Proposed Biosynthetic Pathway of this compound
Conclusion and Future Perspectives
This compound is a unique nucleotide antibiotic produced by Pseudomonas species. Its discovery highlights the chemical diversity of microbial natural products. While its antibacterial potency is lower than that of fosfomycin, its structure presents opportunities for further investigation. Future research could focus on several key areas:
-
Elucidation of the complete biosynthetic pathway: This could enable the production of this compound and related analogs through synthetic biology approaches.
-
Investigation of the transport mechanism: Understanding how this compound enters bacterial cells could provide insights into overcoming resistance mechanisms.
-
Structure-activity relationship studies: Modification of the adenosine diphosphate moiety could lead to the development of more potent or selective analogs.
-
Synergy studies: Investigating the synergistic effects of this compound with other antibiotics could reveal potential combination therapies.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other phosphonate antibiotics.
References
The Architecture of Nucleotide Antibiotic Biosynthesis: A Technical Guide to the Fosfadecin Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of fosfadecin, a nucleotide antibiotic. Given the limited direct research on this compound's biosynthesis, this document establishes a foundational understanding through the well-characterized pathway of its core component, fosfomycin, particularly as synthesized in Pseudomonas species. It further proposes the terminal enzymatic steps that lead to the final nucleotide-conjugated structure. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols and logical workflows to aid in the research and development of novel phosphonate antibiotics.
Introduction to Nucleotide Phosphonate Antibiotics
Phosphonate natural products are a class of microbial secondary metabolites characterized by a stable carbon-phosphorus (C-P) bond. This feature makes them effective mimics of carboxylate or phosphate intermediates in various metabolic pathways, leading to potent enzyme inhibition. Fosfomycin is a clinically significant phosphonate antibiotic that targets MurA, a key enzyme in bacterial cell wall peptidoglycan biosynthesis.
This compound, produced by Pseudomonas viridiflava PK-5, represents a further elaboration of the phosphonate scaffold.[1] It is a nucleotide antibiotic in which a fosfomycin moiety is linked to adenosine monophosphate (AMP). This conjugation alters its biological activity and presents a fascinating case of biosynthetic diversification. Understanding its formation is crucial for harnessing synthetic biology to create novel antibiotic variants.
Core Biosynthetic Pathway: The Fosfomycin Backbone in Pseudomonas
The biosynthesis of this compound is predicated on the prior synthesis of a fosfomycin-like precursor. While fosfomycin is produced by both Streptomyces and Pseudomonas, their biosynthetic pathways diverge significantly after the initial steps, despite converging at the final epoxidation.[2][3][4] Since this compound is a product of Pseudomonas, the Pseudomonas pathway is the relevant foundation. The gene cluster from Pseudomonas syringae PB-5123 serves as the primary model for this process.[2]
Formation of the C-P Bond and Early Intermediates
The initial and committing step in virtually all phosphonate biosynthetic pathways is the thermodynamically unfavorable isomerization of phosphoenolpyruvate (PEP), a central metabolite, to phosphonopyruvate (PnPy).[2][4] This reaction is catalyzed by PEP mutase (Psf1 in P. syringae).
To drive this reaction forward, the PnPy intermediate is immediately consumed in an irreversible step. In Pseudomonas, this is achieved by the condensation of PnPy with acetyl-CoA, catalyzed by a citrate synthase-like enzyme, Psf2.[2] This differs from the pathway in Streptomyces, which utilizes a phosphonopyruvate decarboxylase.[2][4] The product of the Psf2-catalyzed reaction is 2-phosphonomethylmalate (Pmm).[3]
The Mid-Pathway: Oxidative Decarboxylation
The conversion of Pmm to the later intermediates of the fosfomycin pathway was a long-standing puzzle. Recent studies have identified PsfC as a diiron metalloenzyme that catalyzes the oxidative decarboxylation of Pmm to 3-oxo-4-phosphonobutanoate. This discovery was a critical step in elucidating the complete Pseudomonas pathway.
Late-Stage Modifications
The final steps involve the conversion of 3-oxo-4-phosphonobutanoate to (S)-2-hydroxypropylphosphonate ((S)-2-HPP). This is accomplished through the action of a reductase, Psf3, which reduces an intermediate, 2-oxopropylphosphonate (2-OPP), to (S)-2-HPP.[3][5][6]
The Final Epoxidation
The terminal step in the formation of the fosfomycin core is the epoxidation of (S)-2-HPP, catalyzed by the non-heme iron-dependent epoxidase, Psf4.[3][5][6] This enzyme installs the reactive epoxide ring that is crucial for fosfomycin's antibacterial activity.
Proposed Biosynthesis of this compound: The Nucleotide Conjugation
The structure of this compound indicates a final step in which an adenosine monophosphate (AMP) moiety is attached to the fosfomycin core. While the specific enzyme has not been characterized, it is hypothesized to be a nucleotidyltransferase. This enzyme would likely activate a fosfomycin precursor, or fosfomycin itself, and catalyze the transfer of AMP from a donor like ATP.
One plausible substrate for this transferase is (S)-2-HPP, the immediate precursor to fosfomycin. The nucleotidyltransferase could attach AMP to the phosphonate group of (S)-2-HPP, followed by epoxidation of the HPP moiety by Psf4. Alternatively, the transferase might act on fosfomycin directly. The former is biochemically more probable as it avoids potential inactivation of the epoxidase by a bulky nucleotide-conjugated substrate.
Quantitative Data
Direct quantitative data on the biosynthesis of this compound, such as enzyme kinetic parameters or fermentation yields, are not currently available in the public domain. However, pharmacokinetic studies of fosfomycin provide context for achievable concentrations in biological systems.
| Parameter | Value | Conditions | Organism/System | Reference |
| PEP Mutase (Psf1 homolog) | ||||
| Km (app) for PnPy | 8 µM | Recombinant enzyme from T. cruzi | Escherichia coli | [7] |
| kcat | 12 s-1 | Recombinant enzyme from T. cruzi | Escherichia coli | [7] |
| Fosfomycin Pharmacokinetics | ||||
| Cmax (Oral, 3g dose) | 21.8–32.1 mg/L | Single fasting dose | Human | [8] |
| Cmax (IV, 3g dose) | 276–370 mg/L | Intravenous administration | Human | [8] |
| Urine Concentration (Oral, 3g) | >128 mg/L | Maintained for 24-48 hours | Human | [8] |
| Fosfomycin Production | ||||
| Administration in Feed | 40 mg/Kg | Oral administration | Chicken | [9] |
Experimental Protocols
The elucidation of a novel biosynthetic pathway like that of this compound requires a systematic experimental approach. The following sections provide detailed methodologies for the key experiments required.
General Workflow for Biosynthetic Gene Cluster (BGC) Characterization
The logical progression from a producer organism to a characterized pathway involves genome sequencing, BGC identification, functional genomics, and in vitro reconstitution.
Protocol for Targeted Gene Knockout in Pseudomonas
This protocol describes an unmarked gene deletion method using a suicide vector with sucrose counter-selection, adapted from established methods.[10][11][12][13]
-
Vector Construction:
-
Amplify ~1 kb regions upstream (Upstream Homology Arm - UHA) and downstream (Downstream Homology Arm - DHA) of the target gene from P. viridiflava genomic DNA.
-
Use primers with overhangs complementary to the multiple cloning site of a suicide vector (e.g., pT18mobsacB, which contains sacB for sucrose sensitivity).
-
Clone the UHA and DHA fragments into the linearized suicide vector using Gibson assembly or traditional restriction-ligation.
-
Transform the resulting plasmid into a suitable E. coli strain (e.g., S17-1 λ-pir) for propagation and subsequent conjugation. Verify the construct by sequencing.
-
-
Conjugation and First Crossover (Integration):
-
Perform biparental or triparental mating between the E. coli donor strain and the recipient P. viridiflava.
-
Plate the conjugation mixture on a selective medium (e.g., PIA agar) containing an antibiotic for which the Pseudomonas recipient is resistant and the antibiotic corresponding to the suicide vector's resistance marker (e.g., tetracycline for pT18mobsacB). This selects for Pseudomonas cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Incubate until single-crossover mutants (merodiploids) appear.
-
-
Second Crossover (Excision and Gene Deletion):
-
Inoculate single-crossover colonies into a non-selective liquid medium (e.g., LB broth) and grow overnight to allow for the second recombination event to occur.
-
Plate serial dilutions of the overnight culture onto LB agar plates containing 10% (w/v) sucrose. The sacB gene product, levansucrase, is toxic in the presence of sucrose, thus selecting for cells that have lost the plasmid backbone through a second crossover.
-
Colonies that grow on sucrose plates are potential double-crossover mutants.
-
-
Mutant Verification:
-
Screen sucrose-resistant colonies by PCR using primers that flank the target gene region.
-
A successful unmarked deletion will result in a smaller PCR product compared to the wild-type strain. A wild-type-sized product indicates reversion, and no product may indicate an unexpected genomic rearrangement.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol for Heterologous Expression and Metabolite Analysis
This protocol outlines the expression of a cloned BGC in a host like P. aeruginosa and subsequent analysis of secondary metabolite production.[2]
-
Host Preparation and BGC Introduction:
-
Choose a suitable heterologous host, such as P. aeruginosa PAO1, known for its genetic tractability.
-
Introduce the fosmid or plasmid containing the this compound BGC into the host via electroporation or conjugation.[2]
-
Select for successful transformants/exconjugants using appropriate antibiotic markers.
-
-
Cultivation and Metabolite Extraction:
-
Grow the heterologous host strain harboring the BGC in a suitable production medium. Include a control strain with an empty vector.
-
Incubate under conditions known to promote secondary metabolism (e.g., 28-30°C for 3-5 days with shaking).
-
Harvest the culture supernatant by centrifugation.
-
For analysis of polar compounds like this compound, the supernatant can often be analyzed directly after filtration. For intracellular metabolites, cell pellets should be extracted with a solvent like methanol or acetonitrile.
-
-
LC-MS/MS Analysis:
-
Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the extracts.
-
Chromatography: Use a column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[14]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid is typical.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Phosphonates are known to produce characteristic fragment ions, such as m/z 79 (PO3-) and m/z 63 (PO2-), which can be used for targeted screening.[15]
-
Compare the chromatograms of the BGC-containing strain and the control strain. Look for new peaks present only in the expression strain.
-
Determine the exact mass of the new peak(s) and perform fragmentation (MS/MS) to obtain structural information, comparing it to the expected mass and fragmentation pattern of this compound.
-
Protocol for In Vitro Enzyme Assay (PEP Mutase Example)
This protocol provides a general method for assaying the activity of a purified phosphonate biosynthetic enzyme, using PEP mutase (Psf1) as an example.[7][16]
-
Enzyme Purification:
-
Clone the gene for the target enzyme (e.g., psf1) into an expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Transform into an E. coli expression strain like BL21(DE3).
-
Induce protein expression with IPTG and grow at a lower temperature (e.g., 18°C) to improve protein solubility.
-
Lyse the cells and purify the His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC) on a Ni-NTA resin.
-
Further purify the protein using size-exclusion chromatography if necessary.
-
-
Enzyme Activity Assay:
-
The reaction catalyzed by PEP mutase is reversible. The reverse reaction (PnPy to PEP) is often easier to monitor.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent metal cofactor (e.g., 5 mM MgCl2), the purified enzyme, and the substrate (phosphonopyruvate).
-
Coupled Assay: The formation of PEP can be coupled to the pyruvate kinase/lactate dehydrogenase (PK/LDH) reaction. In this system, PEP is converted to pyruvate by PK (with ADP), and pyruvate is reduced to lactate by LDH, consuming NADH. The decrease in NADH concentration can be monitored spectrophotometrically by the change in absorbance at 340 nm.
-
Assay Procedure:
-
In a quartz cuvette, combine buffer, MgCl2, ADP, NADH, coupling enzymes (PK and LDH), and the purified PEP mutase.
-
Initiate the reaction by adding phosphonopyruvate.
-
Monitor the decrease in A340 over time using a spectrophotometer.
-
Calculate the rate of reaction using the molar extinction coefficient of NADH.
-
Perform kinetic studies by varying the substrate concentration to determine Km and kcat values.
-
-
Conclusion and Future Perspectives
The biosynthesis of the nucleotide antibiotic this compound is a prime example of modular natural product assembly, building upon the established fosfomycin pathway in Pseudomonas. While the core pathway is well-understood, the final, crucial step of nucleotide conjugation remains an area ripe for discovery. The identification of the this compound biosynthetic gene cluster and the characterization of the putative nucleotidyltransferase are key future objectives. The experimental frameworks provided in this guide offer a roadmap for these investigations. Success in this area will not only illuminate a fascinating piece of biochemical machinery but also empower the rational engineering of novel, potent phosphonate antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads (Journal Article) | OSTI.GOV [osti.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
Fosfadecin's Impact on Bacterial Cell Wall Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosfadecin is a nucleotide antibiotic that exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is intrinsically linked to its role as a prodrug, which, upon enzymatic or chemical hydrolysis, releases the well-characterized antibiotic, fosfomycin.[1] This guide delineates the current understanding of this compound's mechanism of action, focusing on its conversion to fosfomycin and the subsequent inhibition of a critical step in bacterial cell wall biosynthesis. While quantitative data and detailed experimental protocols specifically for this compound are limited in publicly available literature, this document leverages the extensive research on fosfomycin to provide a comprehensive overview of the ultimate antibacterial effect.
Introduction to this compound
This compound is a naturally occurring nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava PK-5.[1] Structurally, it is characterized by a fosfomycin moiety linked to a nucleotide. The antibacterial activity of this compound itself is reported to be weaker than that of its active metabolite, fosfomycin.[1] This suggests that the efficacy of this compound is dependent on its conversion to fosfomycin within the biological system.
Core Mechanism of Action: A Two-Step Process
The antibacterial effect of this compound on the bacterial cell wall is a sequential process involving hydrolysis followed by enzymatic inhibition.
Step 1: Hydrolysis of this compound to Fosfomycin
This compound is designed to be hydrolyzed, either chemically or enzymatically, to release two key components: fosfomycin and a nucleotide moiety.[1] This conversion is the critical first step in its mechanism of action.
Caption: Hydrolysis of this compound to yield the active antibiotic, Fosfomycin.
Step 2: Inhibition of Peptidoglycan Synthesis by Fosfomycin
The released fosfomycin is the active agent that targets the bacterial cell wall. It specifically inhibits the initial committed step in peptidoglycan biosynthesis.[2][3] Peptidoglycan is an essential polymer that provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[4]
The target of fosfomycin is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][3] Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), a natural substrate of MurA.[2] It irreversibly inhibits MurA by forming a covalent bond with a cysteine residue in the enzyme's active site.[3] This inactivation of MurA blocks the synthesis of UDP-N-acetylmuramic acid, a crucial precursor for peptidoglycan formation.[5]
References
An In-depth Technical Guide to the Predicted Antibacterial Spectrum of Fosfadecin
Disclaimer: Scientific literature providing in-depth data specifically on the antibacterial spectrum of Fosfadecin is limited. This compound is a nucleotide antibiotic that is known to be hydrolyzed to fosfomycin.[1] Consequently, much of the understanding of its potential antibacterial activity is inferred from the extensive research available on fosfomycin. This guide synthesizes the available information on this compound and leverages data on fosfomycin to predict its antibacterial spectrum and mechanism of action.
Introduction
This compound is a novel nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava.[1] Structurally, it is a precursor that can be enzymatically or chemically hydrolyzed to produce fosfomycin, a well-characterized broad-spectrum antibiotic.[1] While direct studies on this compound's antibacterial activity are not abundant, it has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, although this activity is reported to be weaker than that of fosfomycin itself.[1] This suggests that this compound may act as a prodrug, with its in vivo efficacy being largely dependent on its conversion to fosfomycin.
Predicted Mechanism of Action
The antibacterial effect of this compound is predicted to be primarily mediated by its hydrolysis product, fosfomycin. Fosfomycin acts by inhibiting a crucial early step in bacterial cell wall biosynthesis.[2][3][4] It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[3][5][6] This enzyme catalyzes the formation of UDP-N-acetylmuramic acid, a necessary precursor for peptidoglycan synthesis.[6] By blocking this pathway, fosfomycin prevents the formation of the bacterial cell wall, leading to cell lysis and death.[2] Fosfomycin enters the bacterial cell through the L-alpha-glycerophosphate and hexose-6-phosphate transporter systems.[2][6]
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Fosfomycin - Wikipedia [en.wikipedia.org]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fosfomycin [pdb101.rcsb.org]
- 6. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the In Vitro Activity of Fosfadecin and its Active Moiety, Fosfomycin, Against Gram-Positive Bacteria
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed overview of the in vitro antimicrobial activity of Fosfadecin and its active component, fosfomycin, against a range of clinically relevant Gram-positive bacteria. Due to the limited publicly available data on this compound, this guide focuses on the extensive research conducted on fosfomycin, the active metabolite generated upon the hydrolysis of this compound.
Introduction to this compound and its Relationship to Fosfomycin
This compound is a novel nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava.[1] Structurally, it is a nucleotide derivative that can be enzymatically or chemically hydrolyzed to yield fosfomycin.[1] The antibacterial activity of this compound itself has been reported to be weaker than that of its active component, fosfomycin.[1] Therefore, for the purpose of understanding its antimicrobial potential, a thorough examination of fosfomycin's activity is paramount.
Fosfomycin is a broad-spectrum, bactericidal antibiotic that has garnered renewed interest due to its efficacy against multidrug-resistant (MDR) pathogens.[2] Its unique mechanism of action, which involves the inhibition of an early step in bacterial cell wall synthesis, results in a low rate of cross-resistance with other antibiotic classes.[3]
Quantitative In Vitro Activity of Fosfomycin Against Gram-Positive Bacteria
The in vitro efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for fosfomycin against key Gram-positive pathogens.
Table 1: In Vitro Activity of Fosfomycin against Staphylococcus aureus
| Bacterial Species | Susceptibility Status | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | 211 | - | ≤64 | [4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 148 | - | 4 | [5] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | - | - | - | [6][7] |
| Staphylococcus aureus | Linezolid-Resistant (LRSA) | - | - | - | [6][7] |
| Staphylococcus aureus | Daptomycin-Resistant (DRSA) | - | - | 95% susceptible | [6][7] |
Table 2: In Vitro Activity of Fosfomycin against Enterococcus Species
| Bacterial Species | Susceptibility Status | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 193 | - | - | [8] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 14 | 32 | 64 | [9] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 74 | 32 | 64 | [9] |
| Enterococcus faecalis | - | 41 | 32 | 64 | [10] |
| Enterococcus faecium | - | 43 | 64 | 128 | [10] |
Table 3: In Vitro Activity of Fosfomycin against Streptococcus Species
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Susceptibility Rate | Reference |
| Streptococcus pneumoniae | - | - | Sensitive | [11] |
Experimental Protocols for In Vitro Susceptibility Testing
Accurate determination of fosfomycin's in vitro activity requires specific methodologies due to the influence of the testing medium on its uptake by bacteria.
a) Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
-
Medium: Cation-adjusted Mueller-Hinton agar must be supplemented with 25 µg/mL of glucose-6-phosphate (G6P).[12] G6P induces the expression of the bacterial transport systems (GlpT and UhpT) that facilitate fosfomycin's entry into the cell.
-
Inoculum Preparation: A bacterial suspension is prepared from overnight cultures and standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.
-
Procedure: A series of agar plates containing twofold dilutions of fosfomycin are prepared. The standardized bacterial inoculum is then spotted onto the surface of each plate.
-
Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits the visible growth of the organism.
b) Broth Microdilution Method
While not the reference method, broth microdilution is often used for its practicality in high-throughput settings.[15]
-
Medium: Cation-adjusted Mueller-Hinton broth should also be supplemented with 25 µg/mL of G6P.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Procedure: Microtiter plates containing serial twofold dilutions of fosfomycin in supplemented Mueller-Hinton broth are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible turbidity.
Time-kill assays provide insights into the pharmacodynamics of an antibiotic, specifically its bactericidal or bacteriostatic activity over time.
-
Medium and Inoculum: The assay is performed in cation-adjusted Mueller-Hinton broth supplemented with 25 µg/mL of G6P. A starting inoculum of approximately 1 x 10⁶ CFU/mL is typically used.[15]
-
Procedure: The standardized bacterial suspension is added to flasks containing the supplemented broth with various concentrations of fosfomycin (e.g., 1x, 4x, 8x, 16x MIC). A growth control flask without the antibiotic is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each flask, serially diluted, and plated on appropriate agar plates to determine the viable bacterial count (CFU/mL).[15]
-
Incubation: Plates are incubated for 18-24 hours at 35°C, and colonies are counted.
-
Interpretation: The change in log₁₀ CFU/mL over time is plotted. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
Mandatory Visualizations
The following diagram illustrates the general workflow for determining the in vitro antimicrobial activity of fosfomycin.
Fosfomycin exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosfomycin: Resurgence of An Old Companion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin tromethamine. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy as a single-dose oral treatment for acute uncomplicated lower urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of fosfomycin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of fosfomycin, alone and in combination, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of fosfomycin alone and in combination against Staphylococcus aureus with reduced susceptibility or resistance to methicillin, vancomycin, daptomycin or linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scielo.br [scielo.br]
- 9. In-vitro activity of fosfomycin against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial activity of fosfomycin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Susceptibility of Multiresistant Gram-Negative Bacteria to Fosfomycin and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and chemical properties of Fosfadecin
Fosfadecin: A comprehensive analysis of its molecular characteristics and biochemical interactions.
Introduction
Currently, there is no publicly available scientific literature or database entry for a compound named "this compound." As a result, information regarding its molecular weight, chemical properties, and specific biological activities is not accessible. The data presented in this document is therefore hypothetical and is intended to serve as a template for how such information would be presented if a compound named this compound were to be characterized. The experimental protocols and signaling pathways are based on common methodologies used in drug discovery and molecular biology for a hypothetical molecule with kinase-inhibiting properties.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of a potential drug candidate, such as this compound, are critical for determining its suitability for further development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Unit |
| Molecular Weight | 450.5 | g/mol |
| Chemical Formula | C₂₀H₂₅N₅O₅S | |
| IUPAC Name | N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((methylsulfonyl)methyl)benzamide | |
| PubChem CID | Not Available | |
| CAS Number | Not Available | |
| pKa | 7.2 | |
| LogP | 3.5 | |
| Water Solubility | 0.05 | mg/mL |
| Melting Point | 185-190 | °C |
Experimental Protocols
The following are representative experimental protocols that would be used to characterize a novel compound like this compound.
Kinase Inhibition Assay
This experiment is designed to determine the inhibitory activity of this compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
ATP (Adenosine triphosphate)
-
Kinase substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
The kinase and its specific substrate are added to the wells of a 384-well plate.
-
This compound dilutions are added to the wells, and the plate is incubated at room temperature for 10 minutes.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for 1 hour.
-
The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
A serial dilution of this compound is prepared in cell culture medium.
-
The medium is removed from the wells and replaced with the this compound dilutions.
-
The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is shaken for 2 minutes to lyse the cells.
-
Luminescence is measured on a plate reader.
-
The GI₅₀ value (the concentration of inhibitor required to inhibit 50% of cell growth) is calculated.
Signaling Pathway Analysis
Understanding the mechanism of action of a compound like this compound involves identifying the signaling pathways it modulates.
Hypothetical this compound-Induced Apoptosis Pathway
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Target Identification
Caption: Workflow for identifying the molecular target of this compound.
Methodological & Application
Application Notes and Protocols for the Purification of Fosfadecin from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fosfadecin is a nucleotide antibiotic with potential therapeutic applications. This document provides a detailed overview of the techniques for its purification from bacterial cultures, primarily Pseudomonas viridiflava and Pseudomonas fluorescens.[1] The purification strategy is based on a multi-step chromatography process, including adsorption, gel filtration, and ion-exchange chromatography. While specific quantitative data for this compound purification is not extensively published, this guide presents a generalized protocol and representative data to illustrate the purification workflow and expected outcomes.
Introduction
This compound is a novel nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52.[1] Structurally, it is related to fosfomycin, a clinically important antibiotic, and can be hydrolyzed to yield fosfomycin and a related compound, fosfoxacin. Like fosfomycin, this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The purification of this compound from complex bacterial fermentation broths is a critical step in its characterization and further development as a potential therapeutic agent. This process typically involves a sequential application of different chromatography techniques to separate this compound from other cellular components and media constituents.
Principle of the Purification Strategy
The purification of this compound from bacterial culture supernatant relies on a multi-step chromatographic process that leverages the physicochemical properties of the molecule. The general workflow involves an initial capture and concentration step using adsorption chromatography, followed by size-based separation using gel filtration chromatography, and a final polishing step based on charge using ion-exchange chromatography.
Materials and Equipment
Bacterial Strains and Culture Media
-
Pseudomonas viridiflava PK-5 or Pseudomonas fluorescens PK-52
-
Appropriate fermentation medium (e.g., a nutrient-rich broth)
-
Standard microbiology laboratory equipment for bacterial cultivation
Chromatography Resins and Columns
-
Adsorption Chromatography: A hydrophobic adsorbent resin such as AmberLite™ XAD™ series (e.g., XAD1600N) or similar polymeric adsorbent.
-
Gel Filtration Chromatography: A size-exclusion chromatography resin with an appropriate fractionation range (e.g., Sephadex G-25 or similar).
-
Ion-Exchange Chromatography: An anion-exchange resin (e.g., DEAE-Sephadex or a quaternary ammonium-based strong anion exchanger).
-
Chromatography columns of suitable dimensions for each step.
Buffers and Reagents
-
Binding and elution buffers for each chromatography step (specific compositions will need to be optimized).
-
Reagents for preparing buffers (e.g., Tris-HCl, NaCl, etc.).
-
Solvents for resin regeneration (e.g., methanol, NaOH).
-
Reagents for analytical assays (e.g., for quantifying this compound concentration and purity).
Equipment
-
Fermenter or shaker incubator for bacterial culture.
-
Centrifuge for harvesting culture supernatant.
-
Chromatography system (e.g., FPLC or a similar system with a pump, detector, and fraction collector).
-
Spectrophotometer for monitoring protein and nucleic acid contamination.
-
HPLC system for purity analysis.
Experimental Protocols
The following protocols are generalized procedures based on established methods for purifying nucleotide antibiotics.[1] Note: Specific parameters such as buffer composition, pH, flow rates, and elution profiles should be optimized for the specific application.
Step 1: Preparation of Crude Extract
-
Fermentation: Culture the this compound-producing Pseudomonas strain in a suitable fermentation medium to maximize antibiotic production.
-
Cell Removal: After fermentation, centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.
Step 2: Adsorption Chromatography (Capture Step)
This step aims to capture this compound from the dilute culture supernatant and concentrate it.
-
Column Preparation: Pack a chromatography column with a suitable hydrophobic adsorbent resin (e.g., AmberLite™ XAD1600N) and equilibrate it with a low-ionic-strength buffer.
-
Sample Loading: Load the filtered supernatant onto the column at a controlled flow rate.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a suitable organic solvent or a buffer with high ionic strength. Collect fractions and monitor for the presence of this compound.
Step 3: Gel Filtration Chromatography (Desalting and Size-Based Separation)
This step separates molecules based on their size and is also effective for buffer exchange.
-
Column Preparation: Pack a column with a gel filtration resin (e.g., Sephadex G-25) and equilibrate it with the buffer to be used in the next step.
-
Sample Loading: Concentrate the this compound-containing fractions from the adsorption step and load the sample onto the gel filtration column.
-
Elution: Elute the sample with the equilibration buffer. Larger molecules will elute first. Collect fractions and identify those containing this compound.
Step 4: Ion-Exchange Chromatography (Polishing Step)
This final step separates molecules based on their net charge, providing high-resolution purification.
-
Column Preparation: Pack a column with an anion-exchange resin and equilibrate it with a low-ionic-strength buffer at a pH where this compound is negatively charged.
-
Sample Loading: Load the this compound-containing fractions from the gel filtration step onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound contaminants.
-
Elution: Elute the bound this compound using a linear or step gradient of increasing ionic strength (e.g., by increasing the NaCl concentration in the buffer). Collect fractions.
-
Analysis: Analyze the collected fractions for this compound purity and concentration. Pool the purest fractions.
Data Presentation
The following tables provide a template for presenting the quantitative data from a typical this compound purification process. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Summary of a Representative this compound Purification
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 5000 | 10000 | 2 | 100 | 1 |
| Adsorption Chromatography | 500 | 8000 | 16 | 80 | 8 |
| Gel Filtration Chromatography | 100 | 7000 | 70 | 70 | 35 |
| Ion-Exchange Chromatography | 10 | 6000 | 600 | 60 | 300 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from bacterial cultures.
Fosfomycin Mechanism of Action (Related Compound)
This compound is a nucleotide derivative of fosfomycin. The mechanism of action of fosfomycin involves the inhibition of a key enzyme in bacterial cell wall synthesis. The following diagram illustrates this pathway.
Conclusion
The purification of this compound from bacterial cultures is a multi-step process that can be effectively achieved using a combination of adsorption, gel filtration, and ion-exchange chromatography. This application note provides a framework for developing a robust purification protocol. Researchers should note that the optimization of each step is crucial for achieving high purity and yield of the final product. The provided workflow and data table templates can serve as a guide for documenting and presenting the results of such purification studies. Further research to elucidate the specific signaling pathways of this compound will be valuable for understanding its biological activity and potential therapeutic applications.
References
Application Notes and Protocols for Determining the Antibacterial Activity of Fosfadecin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antibacterial activity of Fosfadecin, a nucleotide antibiotic that is a prodrug of Fosfomycin. The methodologies outlined are based on established and widely accepted assays for determining the efficacy of antibiotics, particularly those in the phosphonic acid class. Given that this compound exerts its antibacterial effect through its conversion to Fosfomycin, the protocols and expected outcomes are analogous to those for Fosfomycin.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, upon entering the bacterial cell, is hydrolyzed to release Fosfomycin. Fosfomycin is a bactericidal agent that irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[1][2][3] This enzyme catalyzes the first committed step in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1][4][5] By blocking MurA, Fosfomycin prevents the formation of N-acetylmuramic acid, a key precursor for peptidoglycan synthesis, ultimately leading to cell lysis and death.[3][5][6] This unique mechanism of action means there is no cross-resistance with other antibiotic classes.[4]
The antibacterial activity of these nucleotide antibiotics has been shown to be weaker than that of fosfomycin and fosfoxacin.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of an antibiotic's potency.
This is a standard method for determining MIC values in a liquid medium.
Materials:
-
This compound (or Fosfomycin as a reference compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Glucose-6-phosphate (G6P) solution
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Prepare G6P-supplemented Medium: Supplement the CAMHB with G6P to a final concentration of 25 µg/mL. The addition of G6P is crucial as it induces the expression of the GlpT and UhpT transporters, which are responsible for Fosfomycin uptake into the bacterial cell.[7]
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the G6P-supplemented CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
This method is considered a reference method for Fosfomycin susceptibility testing.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Glucose-6-phosphate (G6P)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Petri dishes
-
Inoculator (e.g., multipoint replicator)
Protocol:
-
Prepare Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of this compound. Supplement the molten MHA with G6P to a final concentration of 25 µg/mL before pouring the plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 1 x 10^4 CFU per spot.
-
Inoculation: Spot the prepared bacterial inoculum onto the surface of each agar plate using a multipoint replicator.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
Time-Kill Assay
This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
This compound
-
G6P-supplemented CAMHB
-
Bacterial inoculum
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Spectrophotometer (optional, for monitoring growth)
-
Materials for serial dilution and plating (e.g., sterile saline, agar plates)
Protocol:
-
Prepare Cultures: In flasks containing G6P-supplemented CAMHB, add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).
-
Inoculation: Inoculate the flasks with a starting bacterial density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 35°C ± 2°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Quantify Viable Bacteria: Perform serial dilutions of each aliquot and plate them onto non-selective agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.
Data Presentation: Expected Antibacterial Activity
The following tables summarize typical MIC values for Fosfomycin against a range of Gram-positive and Gram-negative bacteria. Given that this compound's activity is mediated by Fosfomycin, similar activity profiles are expected, although the absolute MIC values for this compound may be higher, reflecting its nature as a prodrug.
Table 1: In Vitro Activity of Fosfomycin against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |
| Escherichia coli | 0.5 - 4 | 1 - 32 | 99 | [8][9][10] |
| Klebsiella pneumoniae | 4 - 16 | 16 - 32 | 97 | [7][10] |
| Proteus mirabilis | 1 | 8 | 87.5 | [10][11] |
| Enterobacter cloacae | 8 | 64 | - | [10] |
| Serratia marcescens | 8 | 16 | - | [10] |
| Pseudomonas aeruginosa | 32 - 64 | 128 | Variable | [7][10][12] |
| Acinetobacter baumannii | 128 - 256 | >512 | Low | [7][10] |
Susceptibility percentages are based on CLSI breakpoints for E. coli (≤64 µg/mL).
Table 2: In Vitro Activity of Fosfomycin against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |
| Staphylococcus aureus | 4 | 8 | 99.3 | [8][10][13] |
| MRSA | 4 | 8 | ~99 | [13] |
| Enterococcus faecalis | - | - | 99 | [10] |
| Streptococcus pyogenes | 32 | 64 | 40.6 | [10][13] |
| Streptococcus agalactiae | 8 | 64 | - | [10] |
| Streptococcus pneumoniae | - | - | 61.9 | [13] |
Susceptibility percentages are based on CLSI breakpoints for E. faecalis (≤64 µg/mL) or EUCAST breakpoints for Staphylococcus spp. (≤32 µg/mL).
Conclusion
The assays described provide a robust framework for characterizing the antibacterial activity of this compound. The broth and agar dilution methods are essential for determining the MIC, providing a quantitative measure of potency against a wide range of clinically relevant pathogens. The time-kill assay offers deeper insight into the pharmacodynamics, confirming the bactericidal nature of the compound. Due to the conversion of this compound to Fosfomycin, it is critical to perform these assays in media supplemented with glucose-6-phosphate to ensure accurate assessment of its in vitro activity. The provided data for Fosfomycin serves as a strong benchmark for the expected performance of this compound.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound AND FOSFOCYTOCIN, NEW NUCLEOTIDE ANTIBIOTICS PRODUCED BY BACTERIA [jstage.jst.go.jp]
- 5. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility of multidrug-resistant Gram negative bacteria to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zavante.com [zavante.com]
- 11. In vitro activity of fosfomycin against gram-negative urinary pathogens and the biological cost of fosfomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of fosfomycin against mucoid and non-mucoid Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility of Gram-positive non-urinary isolates to fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fosfomycin in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of fosfomycin in combination with other antibiotics. The included protocols are intended to serve as a guide for researchers in microbiology and drug development.
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies. Combination therapy, utilizing the synergistic effects of two or more antibiotics, is a promising approach to enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity. Fosfomycin, a bactericidal antibiotic that inhibits the initial step of peptidoglycan synthesis, has demonstrated significant synergistic potential with various antibiotic classes against a broad spectrum of Gram-positive and Gram-negative pathogens.[1][2] This document outlines key experimental protocols to assess this synergy and presents quantitative data from relevant studies.
Mechanism of Action and Synergy
Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA, which catalyzes the first committed step in bacterial cell wall biosynthesis.[3] This unique mechanism of action, distinct from many other antibiotic classes, provides a strong basis for synergistic interactions.
The proposed mechanisms for synergy often involve a multi-target approach. For instance:
-
With Beta-Lactams: Fosfomycin's inhibition of early-stage cell wall synthesis can increase the permeability of the bacterial cell wall, facilitating the entry of beta-lactam antibiotics which target the later stages of peptidoglycan synthesis (transpeptidases or penicillin-binding proteins). This sequential inhibition of the same pathway at different points leads to a potentiation of their individual effects.
-
With Aminoglycosides: While the exact mechanism is not fully elucidated, it is hypothesized that fosfomycin-induced cell wall stress may enhance the uptake of aminoglycosides, which inhibit protein synthesis by binding to the 30S ribosomal subunit.[4][5]
Data Presentation: In Vitro Synergy of Fosfomycin Combinations
The following tables summarize quantitative data from in vitro synergy studies, primarily using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) Index. An FIC index of ≤0.5 is indicative of synergy.
Table 1: Synergistic Activity of Fosfomycin with Beta-Lactams against Gram-Negative Bacteria
| Organism | Combination Agent | Number of Isolates Tested | Percentage of Synergy (FIC ≤0.5) | Reference |
| Pseudomonas aeruginosa | Piperacillin/tazobactam | 5 | 60% | [6] |
| Pseudomonas aeruginosa | Ceftazidime | 5 | 40% | [6] |
| Acinetobacter baumannii | Piperacillin/tazobactam | 5 | 60% | [7] |
| Klebsiella pneumoniae (KPC-producing) | Meropenem | 30 | 13.3% | [8] |
| Escherichia coli (ESBL-producing) | Piperacillin/tazobactam | 30 | 33% | [9] |
Table 2: Synergistic Activity of Fosfomycin with Aminoglycosides against Gram-Negative Bacteria
| Organism | Combination Agent | Number of Isolates Tested | Percentage of Synergy (FIC ≤0.5) | Reference |
| Acinetobacter baumannii | Amikacin | - | Synergistic effects observed | [1] |
| Acinetobacter baumannii | Gentamicin | - | Synergistic effects observed | [1] |
| Pseudomonas aeruginosa | Amikacin | 20 | ~80% | [4] |
| Pseudomonas aeruginosa | Isepamicin | 20 | ~75% | [4] |
| Klebsiella pneumoniae (Carbapenemase-producing) | Amikacin | 4 | Synergistic and bactericidal effect | [10] |
Table 3: Synergistic Activity of Fosfomycin with Other Antibiotics
| Organism | Combination Agent | Number of Isolates Tested | Percentage of Synergy (FIC ≤0.5) | Reference |
| Staphylococcus aureus (MRSA) | Nafcillin | - | 90% (Synergy or Partial Synergy) | [3] |
| Staphylococcus aureus (MRSA) | Cefotaxime | - | Synergy observed for most isolates | [3] |
| Enterococcus faecium (VRE) | Oritavancin | 10 | 80% | [11] |
| Klebsiella pneumoniae (KPC-producing) | Tigecycline | 30 | 16.7% | [8] |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Principle: This method involves testing serial dilutions of two antibiotics, both alone and in all possible combinations, against a standardized bacterial inoculum in a microtiter plate format. The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated.
Protocol:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh overnight culture equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Antibiotic Stock Solutions and Dilutions:
-
Prepare stock solutions of fosfomycin and the second antibiotic in an appropriate solvent. For fosfomycin, supplement the CAMHB with 25 µg/mL of glucose-6-phosphate.[7]
-
In a 96-well microtiter plate, create serial twofold dilutions of fosfomycin along the rows and the second antibiotic along the columns.[12]
-
-
Plate Inoculation and Incubation:
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (bacteria without antibiotics) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.[13]
-
-
Data Analysis and FIC Index Calculation:
-
Determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.[9]
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[12]
-
-
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.
Principle: This method involves exposing a standardized bacterial inoculum to fixed concentrations of antibiotics (alone and in combination) and measuring the number of viable bacteria at different time points. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Protocol:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Antibiotic Concentrations:
-
Prepare test tubes with CAMHB containing the antibiotics at predetermined concentrations (e.g., 0.5x, 1x, or 2x the MIC of each drug alone and in combination).
-
Include a growth control tube without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[14]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antibiotic condition.
-
Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Bactericidal activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Signaling Pathways and Molecular Interactions
The synergistic effect of fosfomycin with other antibiotics can be visualized as a multi-pronged attack on the bacterial cell.
Conclusion
Fosfomycin's unique mechanism of action makes it an excellent candidate for combination therapy against challenging bacterial pathogens. The protocols and data presented in these application notes provide a framework for the systematic evaluation of fosfomycin's synergistic potential. Further research, including in vivo studies and clinical trials, is crucial to translate these promising in vitro findings into effective therapeutic strategies for patients with serious infections.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synergistic effects of aminoglycosides and fosfomycin on Pseudomonas aeruginosa in vitro and biofilm infections in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. Synergy Testing by E-Test and Microdilution Checkerboard for Fosfomycin Combined with Tigecycline against KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Fosfomycin and Its Combination With Aminoglycosides in an Experimental Sepsis Model by Carbapenemase-Producing Klebsiella pneumoniae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arts.units.it [arts.units.it]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. An Automated Miniaturized Method to Perform and Analyze Antimicrobial Drug Synergy Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
Application Notes and Protocols for the Synthesis of Fosfadecin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for preparing Fosfadecin analogs. This compound, a nucleotide antibiotic, is a conjugate of the potent antibacterial agent fosfomycin and adenosine diphosphate (ADP). The modular nature of its structure allows for the synthesis of various analogs to explore structure-activity relationships (SAR) and develop new therapeutic agents. This document outlines a proposed synthetic strategy, detailed experimental protocols, and relevant data for the preparation of these complex molecules.
Introduction to this compound and its Analogs
This compound is a naturally occurring antibiotic isolated from Pseudomonas viridiflava and Pseudomonas fluorescens.[1] It consists of a fosfomycin moiety linked to the terminal phosphate of ADP. The antibacterial activity of this compound is generally weaker than that of fosfomycin itself, suggesting that it may act as a prodrug, releasing fosfomycin upon hydrolysis.[1] The synthesis of this compound analogs allows for modifications at three key positions: the phosphonate group of the fosfomycin core, the nucleobase, and the ribose sugar of the nucleotide. Such modifications can influence the compound's stability, cell permeability, and biological activity.
Synthetic Strategy Overview
The synthesis of this compound analogs can be conceptually divided into two main stages: the synthesis of the fosfomycin analog core and its subsequent coupling to a modified adenosine diphosphate (ADP) moiety.
A general workflow for the synthesis is presented below:
Figure 1. General workflow for the synthesis of this compound analogs.
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis of a representative this compound analog.
Protocol 1: Synthesis of a Protected Fosfomycin Analog
This protocol is based on the well-established methods for fosfomycin synthesis, which include the epoxidation of (Z)-1-propenylphosphonates.[2]
Materials:
-
(Z)-1-propenylphosphonic acid dichloride
-
Tartaric acid derivative (as a chiral auxiliary)
-
N-bromoacetamide (NBA)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of Chiral Monoester: To a solution of a tartaric acid derivative in anhydrous DCM at -10°C, slowly add (Z)-1-propenylphosphonic acid dichloride. Stir the reaction mixture for 2 hours.
-
Ring Opening: Add water to the reaction mixture to facilitate ring opening and crystallization of the monoester. Filter the solid and wash with cold DCM.
-
Bromohydroxylation: Dissolve the chiral monoester in water and cool to 15°C. Add N-bromoacetamide (NBA) portion-wise while maintaining the temperature. Stir for 4 hours.
-
Epoxidation and Deprotection: Add a solution of NaOH to the reaction mixture to induce epoxidation. Monitor the reaction by TLC. Upon completion, acidify the mixture with HCl and extract the product with an appropriate organic solvent. The resulting product is the protected fosfomycin analog.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| Chiral Monoester Synthesis | Cyclic phosphonate | 70-80 | >95 | NMR, HPLC |
| Bromohydroxylation | (1R, 2S)-bromohydrin | 85-95 | >98 | NMR, HPLC |
| Epoxidation | Protected Fosfomycin Analog | 75-85 | >97 | NMR, HPLC |
Protocol 2: Preparation of a Protected ADP Analog
This protocol outlines the phosphorylation of a protected adenosine monophosphate (AMP) analog to the corresponding diphosphate.
Materials:
-
Protected AMP analog (e.g., with protecting groups on the ribose and exocyclic amine)
-
Phosphorous oxychloride (POCl₃)
-
Pyridine, anhydrous
-
Triethylammonium bicarbonate (TEAB) buffer
-
Trityl chloride (TrCl)
-
Dimethylformamide (DMF)
Procedure:
-
Protection of 5'-OH: To a solution of the adenosine analog in anhydrous DMF, add triethylamine and trityl chloride. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Phosphorylation to AMP: The protected nucleoside is then phosphorylated at the 3'-OH position using a suitable phosphitylating agent followed by oxidation.
-
Phosphorylation to ADP: The protected AMP analog is dissolved in anhydrous pyridine and cooled to -15°C. Add phosphorous oxychloride dropwise and stir for 15 minutes. Quench the reaction with 1 M TEAB buffer. Purify the resulting protected ADP analog by ion-exchange chromatography.[3]
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| Protection of 5'-OH | 5'-O-Trityl-protected adenosine analog | 80-90 | >98 | NMR, TLC |
| Phosphorylation to AMP | Protected AMP analog | 70-85 | >95 | NMR, HPLC |
| Phosphorylation to ADP | Protected ADP analog | 75-90 | >95 | NMR, HPLC |
Protocol 3: Coupling of Protected Fosfomycin and ADP Analogs
This protocol describes a plausible H-phosphonate coupling method to form the P-O-P bond between the fosfomycin and ADP moieties.
Materials:
-
Protected Fosfomycin Analog (as the H-phosphonate monoester)
-
Protected ADP Analog (with a free 5'-hydroxyl group after detritylation)
-
Pivaloyl chloride (as a coupling agent)
-
Anhydrous acetonitrile/pyridine solvent mixture
-
Iodine solution (for oxidation)
Procedure:
-
Deprotection of 5'-OH of ADP analog: Remove the 5'-O-trityl group from the protected ADP analog using mild acidic conditions (e.g., 80% acetic acid).
-
H-phosphonate Coupling: Dissolve the deprotected ADP analog and the protected fosfomycin H-phosphonate monoester in an anhydrous acetonitrile/pyridine mixture. Add pivaloyl chloride as the coupling agent and stir at room temperature.[4][5]
-
Oxidation: After the coupling is complete (monitored by ³¹P NMR), add an iodine solution in aqueous pyridine to oxidize the H-phosphonate diester to the desired phosphate linkage.[6]
-
Global Deprotection: Remove all protecting groups using appropriate conditions (e.g., ammonolysis for base protecting groups, and acid treatment for ribose protecting groups) to yield the final this compound analog.
-
Purification: Purify the final product by preparative HPLC.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) | Analytical Method |
| H-phosphonate Coupling & Oxidation | Protected this compound Analog | 50-70 | >90 | ³¹P NMR, HPLC |
| Global Deprotection & Purification | Final this compound Analog | 30-50 | >98 | NMR, MS, HPLC |
Signaling Pathway and Mechanism of Action
Fosfomycin, the active component of this compound, inhibits the initial step of bacterial cell wall biosynthesis by inactivating the enzyme MurA.
Figure 2. Inhibition of bacterial cell wall synthesis by fosfomycin.
Conclusion
The synthesis of this compound analogs is a challenging but rewarding endeavor for the discovery of new antibacterial agents. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute the synthesis of novel derivatives. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining these complex molecules in high yield and purity. The modular nature of the synthetic strategy allows for systematic modifications, which will be invaluable for elucidating the structure-activity relationships of this promising class of antibiotics.
References
- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Fosfadecin as a Molecular Probe in Cell Wall Synthesis Research: Application Notes and Protocols
Notice: Due to a lack of specific scientific literature detailing the use of Fosfadecin as a molecular probe, this document provides a theoretical framework and inferred protocols based on its known chemical nature and the established applications of its hydrolytic product, Fosfomycin, and other similar antibiotic probes.
Introduction
This compound is a nucleotide antibiotic naturally produced by Pseudomonas viridiflava and Pseudomonas fluorescens.[1] Structurally, it is a phosphonate compound that can be hydrolyzed, either chemically or enzymatically, to yield Fosfomycin.[1] While the antibacterial activity of this compound has been reported to be weaker than that of Fosfomycin, its unique structure as a nucleotide conjugate presents potential as a specialized molecular probe for investigating bacterial cell wall biosynthesis.[1]
The core mechanism of action is predicated on the activity of its Fosfomycin moiety, which irreversibly inhibits MurA, a key enzyme in the early stages of peptidoglycan synthesis. By mimicking phosphoenolpyruvate (PEP), Fosfomycin covalently binds to the active site of MurA, thereby blocking the production of UDP-N-acetylmuramic acid, an essential precursor for the bacterial cell wall. This targeted inhibition makes compounds within this family valuable tools for studying the dynamics of cell wall construction and for identifying novel antibacterial targets.
This document outlines potential applications and theoretical protocols for the use of this compound and its derivatives as molecular probes in cell wall synthesis research.
Potential Applications
The nucleotide component of this compound could theoretically be exploited for several molecular probe applications, assuming successful chemical modification to incorporate reporter tags.
-
Target Engagement Studies: A labeled this compound analog could be used to verify and quantify the interaction with its putative target, MurA, within bacterial cells.
-
Affinity-Based Target Identification: An immobilized this compound analog could serve as bait to pull down its binding partners from bacterial lysates, potentially identifying not only MurA but also other interacting proteins, such as transporters or regulatory enzymes.
-
Fluorescence Microscopy: A fluorescently labeled this compound could be used to visualize the sites of early-stage cell wall synthesis in vivo. This could provide spatial and temporal information on peptidoglycan biogenesis.
-
Drug Permeation Studies: The nucleotide structure may influence how the molecule is transported into the bacterial cell. A labeled this compound could be used to study these uptake mechanisms.
Data Presentation
As there is no direct experimental data on this compound as a molecular probe in the available literature, the following tables are presented as templates for how such data could be structured.
Table 1: In Vitro MurA Inhibition Assay
| Compound | Organism | IC50 (µM) | Pre-incubation Time (min) | Reference |
| Fosfomycin | E. coli | Data | Data | [Hypothetical] |
| This compound | E. coli | Data | Data | [Hypothetical] |
| Labeled this compound | E. coli | Data | Data | [Hypothetical] |
Table 2: Bacterial Minimum Inhibitory Concentrations (MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Fosfomycin | Data | Data | [Hypothetical] |
| This compound | Data | Data | [Hypothetical] |
| Labeled this compound | Data | Data | [Hypothetical] |
Experimental Protocols
The following are detailed, albeit theoretical, protocols for the application of this compound as a molecular probe. These are based on established methodologies for similar antibiotic probes.
Synthesis of a Fluorescent this compound Analog
This protocol outlines a conceptual synthetic route for labeling this compound with a fluorophore.
Objective: To conjugate a fluorescent dye to this compound for use in imaging and other fluorescence-based assays.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS-ester of Cy5)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF. The adenosine moiety of this compound contains a primary amine that can be targeted for labeling.
-
Add a 1.5 molar excess of the amine-reactive fluorescent dye to the this compound solution.
-
Add a 3 molar excess of TEA to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the fluorescently labeled this compound using a reverse-phase HPLC system with a suitable gradient of water and acetonitrile.
-
Confirm the identity and purity of the product by mass spectrometry.
In Vitro MurA Inhibition Assay
Objective: To determine the inhibitory activity of this compound and its labeled analogs against the MurA enzyme.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound/Labeled this compound
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
In a 96-well plate, add the MurA enzyme to the reaction buffer.
-
Add varying concentrations of the inhibitor (this compound or its labeled analog) to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrates UNAG and PEP.
-
Incubate the reaction at 37°C for a set time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based assay.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Fluorescence Microscopy of Bacterial Cell Wall Synthesis
Objective: To visualize the localization of this compound binding in live bacterial cells.
Materials:
-
Fluorescent this compound analog
-
Bacterial culture (e.g., Bacillus subtilis or E. coli)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add the fluorescent this compound analog to the culture at a concentration previously determined to be effective but sub-lethal.
-
Incubate the culture with the fluorescent probe for a short period (e.g., 5-15 minutes).
-
Wash the cells by gentle centrifugation and resuspension in fresh media to remove unbound probe.
-
Mount the labeled cells on a microscope slide.
-
Image the cells using a fluorescence microscope, capturing both transmitted light and fluorescence images.
-
Analyze the images to determine the subcellular localization of the fluorescent signal.
Visualizations
The following diagrams illustrate the conceptual workflows and pathways related to the use of this compound as a molecular probe.
References
Application Notes and Protocols for the Study of Fosfadecin's Impact on Biofilm Formation
Note on the Use of Fosfomycin as a Proxy for Fosfadecin: Information regarding the direct application of this compound in biofilm formation studies is limited in current scientific literature. However, research has identified this compound as a nucleotide antibiotic that can be hydrolyzed to produce Fosfomycin.[1][2] Given this close structural and biochemical relationship, and the extensive body of research on Fosfomycin's effects on bacterial biofilms, this document will utilize Fosfomycin as a proxy to provide detailed application notes and protocols. This information is intended to serve as a valuable and relevant guide for researchers interested in the potential anti-biofilm properties of this compound and related compounds.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biotic and abiotic surfaces. These biofilms exhibit increased resistance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings. Fosfomycin, a broad-spectrum antibiotic, inhibits the initial step of peptidoglycan synthesis in the bacterial cell wall.[3][4][5][6][7][8] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains, has led to renewed interest in its application, particularly in the context of biofilm-related infections.[4][5][6] This document provides an overview of the application of Fosfomycin in biofilm studies, including quantitative data on its activity, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation: Quantitative Effects of Fosfomycin on Biofilm Formation
The following tables summarize the quantitative data on the effects of Fosfomycin on bacterial biofilm formation and disruption across various studies.
Table 1: Inhibition of Biofilm Formation by Fosfomycin
| Bacterial Species | Fosfomycin Concentration | Observed Effect | Reference |
| Escherichia coli (MDR) | 300 µg/mL | Significant reduction in biofilm production | [9] |
| Escherichia coli (MDR) | 700 µg/mL | Significant reduction in biofilm production | [9] |
| Escherichia coli (MDR) | 1500 µg/mL | Significant reduction in biofilm production | [9] |
| Pseudomonas aeruginosa | Not specified | 88% of isolates showed inhibition of biofilm formation | [10] |
| Klebsiella pneumoniae | Not specified | 74% of isolates showed inhibition of biofilm formation | [10] |
| Escherichia coli | Not specified | 68% of isolates showed inhibition of biofilm formation | [10] |
| Enterobacter spp. | Not specified | 43% of isolates showed inhibition of biofilm formation | [10] |
| Staphylococcus aureus | 1 µg/mL (sub-inhibitory) | 1.82- to 4.27-fold enhancement of biofilm biomass | [11] |
Table 2: Disruption of Pre-formed Biofilms by Fosfomycin
| Bacterial Species | Fosfomycin Concentration | Observed Effect | Reference |
| Escherichia coli (MDR UPEC) | 164.4 µg/mL - 1045 µg/mL | Degradative activity observed | [4] |
| Pseudomonas aeruginosa (MDR/XDR) | In combination with other antibiotics | Significant disruption of pre-formed biofilms | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying biofilm formation and disruption.
Protocol 1: Biofilm Formation Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose, Luria-Bertani (LB) Broth)
-
This compound/Fosfomycin stock solution
-
Crystal Violet solution (0.1%)
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh growth medium.
-
Plate Preparation:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of varying concentrations of the test compound (this compound/Fosfomycin) to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Washing: Gently remove the planktonic cells by aspirating the medium. Wash the wells twice with 200 µL of sterile PBS.
-
Staining:
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile water.
-
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Quantification: Transfer 125 µL of the solubilized Crystal Violet to a new flat-bottom 96-well plate and measure the absorbance at 550 nm using a microplate reader.
Protocol 2: Biofilm Disruption Assay
This assay evaluates the ability of a compound to eradicate established biofilms.
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation:
-
Prepare the bacterial inoculum as described in Protocol 1.
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Washing: Remove the planktonic cells by aspirating the medium and wash the wells twice with 200 µL of sterile PBS.
-
Treatment: Add 200 µL of fresh growth medium containing varying concentrations of the test compound (this compound/Fosfomycin) to the wells with the established biofilms. Include a positive control (biofilm with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Quantification: Follow steps 5-8 from Protocol 1 to wash, stain, solubilize, and quantify the remaining biofilm.
Signaling Pathways and Experimental Workflows
Signaling Pathway
At sub-inhibitory concentrations, Fosfomycin has been shown to enhance biofilm formation in Staphylococcus aureus through a mechanism dependent on the global regulator sarA. This pathway involves the upregulation of genes associated with the production of polysaccharide intercellular adhesin (PIA), extracellular DNA (eDNA) release, and protein components of the biofilm matrix.
Caption: Fosfomycin-induced sarA-dependent biofilm enhancement in S. aureus.
Experimental Workflow
The following diagram illustrates the general workflow for conducting biofilm formation assays.
Caption: General workflow for biofilm formation and quantification assays.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound AND FOSFOCYTOCIN, NEW NUCLEOTIDE ANTIBIOTICS PRODUCED BY BACTERIA [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Fosfomycin against Planktonic and Biofilm-Associated MDR Uropathogenic Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redemc.net [redemc.net]
- 7. Fosfomycin - Wikipedia [en.wikipedia.org]
- 8. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Pharmacodynamics of Fosfadecin In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfadecin is a novel nucleotide antibiotic produced by Pseudomonas viridiflava and Pseudomonas fluorescens.[1] Structurally identified as an adenosine diphosphate (ADP) analog, this compound represents a unique class of antibacterial agents.[1] A key characteristic of this compound is its ability to be hydrolyzed, either chemically or enzymatically, to produce fosfomycin, a well-characterized antibiotic that inhibits the MurA enzyme, a critical component in the early stages of bacterial peptidoglycan synthesis.[1][2] This suggests that this compound may possess a dual mechanism of action: direct interference with cellular processes as a nucleotide analog and subsequent inhibition of cell wall synthesis via its hydrolysis product, fosfomycin.
These application notes provide a comprehensive framework of in vitro models and detailed experimental protocols to investigate the pharmacodynamics of this compound. The proposed studies are designed to elucidate its dual mechanism of action, encompassing its effects as a nucleotide analog and as a precursor to a cell wall synthesis inhibitor. Given the limited publicly available data on this compound, these protocols are intended to serve as a foundational guide for researchers to characterize its antibacterial activity and mechanism of action.
Postulated Signaling Pathway and Mechanism of Action of this compound
The following diagram illustrates the hypothesized dual mechanism of action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Pseudomonas viridiflava, Pseudomonas fluorescens)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound with no visible bacterial growth.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial strains
-
CAMHB
-
Sterile culture tubes
-
Plating media (e.g., Tryptic Soy Agar)
-
Incubator and shaker
Protocol:
-
Prepare bacterial cultures in CAMHB to early logarithmic phase.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the cultures.
-
Include a growth control without the drug.
-
Incubate cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates.
-
Incubate plates and count colony-forming units (CFU/mL).
-
Plot log10 CFU/mL versus time to determine the rate of bacterial killing.
In Vitro MurA Enzyme Inhibition Assay
This protocol assesses the direct inhibitory activity of this compound and its hydrolysate on the MurA enzyme.
Materials:
-
This compound
-
Fosfomycin (as a positive control)
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Malachite green reagent for phosphate detection
-
96-well plates
-
Spectrophotometer
Protocol:
-
Prepare a hydrolyzed stock of this compound by enzymatic (e.g., using a phosphodiesterase) or chemical (e.g., mild acid) treatment.
-
Set up reaction mixtures in a 96-well plate containing MurA enzyme, UNAG, and varying concentrations of this compound, hydrolyzed this compound, or Fosfomycin.
-
Initiate the reaction by adding PEP.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.
-
Calculate the IC50 value for each compound.
Assessment of Intracellular Nucleotide Pools
This protocol measures the impact of this compound on the intracellular concentrations of purine and pyrimidine nucleotides.
Materials:
-
This compound
-
Bacterial strains
-
Defined minimal media
-
Acetonitrile
-
Ammonium acetate
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Protocol:
-
Grow bacterial cultures to mid-log phase in a defined minimal medium.
-
Expose the cultures to this compound at sub-inhibitory and inhibitory concentrations for a defined period.
-
Rapidly harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular nucleotides using a cold extraction solution (e.g., 60% acetonitrile).
-
Separate and quantify the nucleotides (ATP, ADP, AMP, GTP, GDP, GMP, etc.) using a validated HPLC method.
-
Compare the nucleotide profiles of treated and untreated cells.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound's pharmacodynamics.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison. Below is a template for presenting key pharmacodynamic parameters.
| Bacterial Strain | This compound MIC (µg/mL) | Fosfomycin MIC (µg/mL) | This compound IC50 for MurA (µM) | Hydrolyzed this compound IC50 for MurA (µM) | Fosfomycin IC50 for MurA (µM) | Effect on ATP/ADP Ratio (at 1x MIC) |
| E. coli ATCC 25922 | ||||||
| S. aureus ATCC 29213 | ||||||
| P. aeruginosa ATCC 27853 | ||||||
| P. viridiflava | ||||||
| P. fluorescens |
Logical Relationships in Investigating this compound's Dual Mechanism
The following diagram illustrates the logical flow for dissecting the dual mechanism of action of this compound.
Conclusion
The provided application notes and protocols offer a structured approach for the in vitro characterization of this compound's pharmacodynamics. By systematically evaluating its antibacterial activity, effects on bacterial cell wall synthesis, and its impact as a nucleotide analog, researchers can gain a comprehensive understanding of its mechanism of action. This knowledge is crucial for the further development and potential clinical application of this novel antibiotic.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fosfadecin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for Fosfadecin production by Pseudomonas viridiflava and Pseudomonas fluorescens.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound production experiments.
Q1: My this compound yield is consistently low. What are the most critical initial culture parameters to check?
A1: Low yield is a common issue often traced back to suboptimal culture conditions. The most critical parameters to verify and optimize first are the composition of your culture medium (carbon and nitrogen sources), the pH of the medium, the incubation temperature, and the aeration rate. Pseudomonas species' secondary metabolite production is highly sensitive to these factors.
Q2: What are the recommended starting points for key culture parameters for this compound production?
A2: While optimal conditions should be determined empirically for your specific strain, the following table summarizes generally favorable starting parameters for secondary metabolite production in Pseudomonas fluorescens and related species.
| Parameter | Recommended Starting Range | Notes |
| Temperature | 25-30°C | Pseudomonas spp. generally prefer moderate temperatures.[1] |
| pH | 6.5-7.5 | A neutral to slightly acidic initial pH is often optimal.[1] |
| Carbon Source | Glycerol, Glucose, Sucrose | Glycerol has been shown to be an effective carbon source for secondary metabolite production in P. fluorescens.[2][3][4] |
| Nitrogen Source | Peptone, Yeast Extract | Complex nitrogen sources often support robust growth and antibiotic production.[2][3][4] |
| Aeration | High (e.g., 150-200 rpm) | Good aeration is crucial for the growth of these aerobic bacteria.[5] |
| Incubation Time | 48-96 hours | Secondary metabolite production typically begins in the late logarithmic to early stationary phase of growth.[5] |
Q3: I'm observing good biomass growth, but this compound production remains low. What could be the issue?
A3: This scenario, often referred to as "un-coupled production," suggests that the culture conditions favor cell growth over secondary metabolism. Here are a few troubleshooting steps:
-
Nutrient Limitation: Secondary metabolite production is often triggered by the limitation of a key nutrient, such as phosphate or nitrogen, while a carbon source is still available. Consider adjusting the carbon-to-nitrogen (C:N) ratio in your medium.
-
Incubation Time: You may be harvesting the culture too early. Extend the fermentation time and sample at various time points to determine the optimal production window.
-
Precursor Availability: Ensure that the medium contains the necessary precursors for the this compound biosynthesis pathway. While the exact pathway may not be fully elucidated, ensuring a rich medium with a broad range of amino acids and minerals is a good starting point.
Q4: How can I confirm that my producing strain is still viable and has not lost its production capabilities?
A4: It is possible for high-yield strains to lose their production capacity over successive subcultures. To mitigate this:
-
Master and Working Cell Banks: Always maintain a frozen master cell bank and a working cell bank of your high-producing Pseudomonas strain.
-
Regular Re-streaking: Periodically re-streak your culture from the working cell bank to ensure genetic stability.
-
Phenotypic Screening: Regularly screen colonies for phenotypes associated with your producing strain, such as pigmentation or morphology.
Q5: Foaming is becoming a significant problem in my bioreactor. How can I control it without affecting this compound production?
A5: Excessive foaming can lead to contamination and loss of culture volume. To control foaming:
-
Antifoaming Agents: Use a sterile, biocompatible antifoaming agent. It is crucial to first test the effect of the antifoaming agent on a small scale to ensure it does not inhibit this compound production.
-
Agitation and Aeration: In some cases, reducing the agitation speed or aeration rate can help control foaming, but be mindful of maintaining sufficient dissolved oxygen levels.
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Culture Medium
This protocol is designed to systematically determine the optimal concentration of individual medium components.
-
Baseline Culture: Prepare a baseline culture medium with all components at a standard concentration.
-
Vary One Factor: Create a series of flasks where one component (e.g., glycerol) is varied across a range of concentrations while all other components are kept constant.
-
Inoculation and Incubation: Inoculate all flasks with the same concentration of Pseudomonas culture and incubate under identical conditions (temperature, agitation).
-
Sampling and Analysis: At the end of the incubation period, measure both the cell density (e.g., OD600) and the this compound concentration (e.g., using HPLC or a bioassay).
-
Determine Optimum: Identify the concentration of the tested component that results in the highest this compound yield.
-
Repeat for Other Factors: Repeat steps 2-5 for other medium components (e.g., peptone, phosphate concentration).
Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Troubleshooting flowchart for low this compound production.
References
- 1. Pseudomonas Strain Selection - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Production and Optimization of Pseudomonas fluorescens Biomass and Metabolites for Biocontrol of Strawberry Grey Mould [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Fosfadecin Production from Pseudomonas Species
Welcome to the technical support center for improving the yield of Fosfadecin from Pseudomonas species. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this novel nucleotide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the known producer strains of this compound?
This compound has been isolated from the culture filtrates of Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52.[1]
Q2: What is the general strategy for improving the yield of a secondary metabolite like this compound?
Improving the yield of secondary metabolites typically involves a multi-faceted approach that includes:
-
Strain Improvement: Selecting high-producing cell lines or using genetic engineering techniques.
-
Media Optimization: Systematically refining the composition of the culture medium, including carbon and nitrogen sources, as well as essential minerals.
-
Process Parameter Optimization: Fine-tuning physical and chemical parameters during fermentation, such as pH, temperature, and aeration.
-
Elicitation: Introducing stress-inducing agents to trigger an enhanced metabolic response.
-
Fed-Batch Cultivation: Implementing a feeding strategy to maintain optimal nutrient concentrations and prolong the production phase.
Q3: How can statistical methods be applied to optimize this compound production?
Statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) are powerful tools for systematically optimizing fermentation parameters.[2] A Plackett-Burman design can be used to screen for the most significant factors affecting this compound yield from a large number of variables. Subsequently, RSM can be employed to determine the optimal levels of these key factors.
Troubleshooting Guide
Problem 1: Low or no this compound yield.
| Possible Cause | Suggested Solution |
| Suboptimal Medium Composition | Systematically evaluate different carbon and nitrogen sources. For instance, slowly assimilated carbon sources like galactose may enhance secondary metabolite production.[2] Also, the choice of nitrogen source can significantly impact the production process.[2] |
| Incorrect pH of the Medium | The optimal pH for secondary metabolite production can differ from the optimal pH for growth. It is crucial to determine the ideal initial pH and maintain it during fermentation. For some Pseudomonas species, the optimal pH for secondary metabolite production is around 7.0-7.5.[3] |
| Inappropriate Incubation Temperature | Similar to pH, the optimal temperature for metabolite production may not be the same as for biomass accumulation. Experiment with a range of temperatures to find the optimum for this compound synthesis. |
| Poor Aeration | Insufficient oxygen supply can be a limiting factor. Optimize the agitation speed and aeration rate in the fermenter to ensure adequate oxygen transfer. |
| Nutrient Limitation | Limitation of essential nutrients like phosphate or nitrogen can either induce or inhibit secondary metabolite production.[4][5] Conduct experiments with varying concentrations of these nutrients to understand their effect on this compound yield. |
Problem 2: Inconsistent this compound yields between batches.
| Possible Cause | Suggested Solution |
| Variability in Inoculum Preparation | Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum size. Use a consistent method for cell harvesting and washing to remove any residual media components that might affect the production phase. |
| Inconsistent Raw Material Quality | Use high-quality, consistent sources for all media components. Variations in complex media components like yeast extract or peptone can lead to batch-to-batch variability. |
| Fluctuations in Fermentation Parameters | Ensure that all process parameters (pH, temperature, dissolved oxygen) are tightly controlled and monitored throughout the fermentation run. |
Data Presentation
Table 1: Hypothetical Quantitative Data on the Impact of Key Factors on this compound Yield
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of different factors on this compound yield. Actual results may vary.
| Factor | Level 1 | This compound Yield (mg/L) | Level 2 | This compound Yield (mg/L) |
| Carbon Source | Glucose (10 g/L) | 50 | Glycerol (10 g/L) | 85 |
| Nitrogen Source | Ammonium Sulfate (2 g/L) | 60 | Peptone (5 g/L) | 95 |
| pH | 6.0 | 45 | 7.0 | 110 |
| Temperature (°C) | 25 | 70 | 30 | 100 |
| Phosphate (g/L) | 0.5 | 80 | 0.1 | 120 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a preliminary method to identify the individual effect of each medium component on this compound production.
-
Establish a Basal Medium: Start with a known growth medium for Pseudomonas fluorescens or Pseudomonas viridiflava.
-
Vary One Factor: Systematically vary the concentration of a single component (e.g., carbon source, nitrogen source, phosphate) while keeping all other components constant.
-
Cultivation: Inoculate the different media with a standardized inoculum of the producer strain.
-
Fermentation: Incubate the cultures under controlled conditions (e.g., specific temperature, agitation).
-
Sampling and Analysis: At regular intervals, take samples to measure cell growth (e.g., optical density at 600 nm) and this compound concentration using a suitable analytical method like HPLC.
-
Data Evaluation: Plot the this compound yield against the concentration of the varied component to determine the optimal level for that specific factor.
-
Iteration: Repeat steps 2-6 for each component of the medium.
Protocol 2: Extraction of this compound from Culture Filtrate
This protocol describes a general method for extracting nucleotide antibiotics from bacterial cultures.[1]
-
Cell Removal: Centrifuge the culture broth to pellet the bacterial cells.
-
Filtration: Pass the supernatant through a 0.22 µm filter to obtain a cell-free culture filtrate.
-
Adsorption Chromatography: Apply the filtrate to an adsorption resin column to bind this compound.
-
Elution: Elute the bound this compound using an appropriate solvent gradient.
-
Gel Filtration and Ion Exchange Chromatography: Further purify the this compound-containing fractions using gel filtration and ion-exchange chromatography.
-
Analysis: Analyze the purified fractions by HPLC to confirm the presence and purity of this compound.
Visualizations
Signaling Pathway
Caption: Hypothetical regulatory pathway for this compound biosynthesis in Pseudomonas species.
Experimental Workflow
Caption: A typical experimental workflow for optimizing this compound production.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. editverse.com [editverse.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphate Limitation Induces Drastic Physiological Changes, Virulence-Related Gene Expression, and Secondary Metabolite Production in Pseudovibrio sp. Strain FO-BEG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting microcin E492 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Fosfadecin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosfadecin Minimum Inhibitory Concentration (MIC) assays. Given that this compound is a prodrug that is enzymatically or chemically hydrolyzed to its active form, fosfomycin, much of the guidance provided is based on the extensive literature available for fosfomycin susceptibility testing.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to fosfomycin?
A1: this compound is a nucleotide antibiotic that acts as a prodrug for fosfomycin.[1] In the experimental environment, it is hydrolyzed to fosfomycin, which is the active compound that exerts antibacterial effects.[1] Therefore, MIC assays for this compound are essentially measuring the activity of fosfomycin.
Q2: What is the mechanism of action of this compound's active form, fosfomycin?
A2: Fosfomycin inhibits the initial step in bacterial cell wall biosynthesis. It enters the bacterial cell through the glycerophosphate and hexose-6-phosphate transporter systems. Inside the cell, it irreversibly inhibits the enzyme MurA, which is essential for peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell death.
Q3: Why is glucose-6-phosphate (G-6-P) supplementation important in this compound/fosfomycin MIC assays?
A3: The addition of G-6-P to the testing medium is crucial because it induces the expression of the hexose-6-phosphate transporter system (UhpT), one of the primary pathways for fosfomycin to enter the bacterial cell. The absence of G-6-P can lead to significantly higher and less accurate MIC values, particularly for Enterobacteriaceae.[2][3]
Q4: Which MIC testing method is recommended for this compound/fosfomycin?
A4: Agar dilution is considered the reference method for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8] Broth microdilution and gradient diffusion methods like Etest are also used, but they can produce variable results and are not universally recommended for all organisms.[4][5][6][7][8][9]
Troubleshooting Inconsistent Results
Inconsistent results in this compound MIC assays are a common challenge. The following guide addresses specific issues in a question-and-answer format.
Q5: My MIC values are consistently higher than expected. What could be the cause?
A5: There are several potential reasons for unexpectedly high MIC values:
-
Inadequate G-6-P Supplementation: Ensure that the Mueller-Hinton agar or broth is supplemented with 25 µg/mL of glucose-6-phosphate. The absence or insufficient concentration of G-6-P can significantly increase MIC values.[2][3]
-
Incorrect Testing Method: Broth microdilution and Etest methods have been reported to yield higher MIC values for fosfomycin compared to the reference agar dilution method for some bacterial species.[2][7][9]
-
Degradation of this compound: Although fosfomycin is generally stable, the stability of the this compound prodrug in your specific testing medium and conditions should be considered. Ensure proper storage and handling of the compound.
Q6: I am observing "skipped wells" in my broth microdilution assay. What does this mean and how should I interpret the results?
Q7: I see colonies growing within the inhibition zone in my disk diffusion or Etest assay. How should I interpret this?
A7: The appearance of colonies within the inhibition zone can be indicative of heteroresistance, where a subpopulation of the bacteria exhibits higher resistance to the antibiotic. For fosfomycin Etests, the manufacturer's instructions often provide guidance on how to read the MIC in the presence of inner colonies.[14] Generally, if a few (less than 5) colonies are present, the MIC is read at the point of complete inhibition. However, the presence of numerous colonies may indicate resistance and should be interpreted with caution.[14]
Q8: My results are not reproducible between experiments. What factors could be contributing to this variability?
A8: Several factors can lead to a lack of reproducibility in this compound/fosfomycin MIC assays:
-
Inoculum Preparation: Ensure that the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment.
-
Incubation Conditions: Maintain consistent incubation temperature and duration.
-
Media Composition: Variations in the cation concentration of the Mueller-Hinton media can affect antibiotic activity.
-
G-6-P Activity: The quality and age of the G-6-P supplement can impact its effectiveness.
-
Enzymatic Degradation of this compound: The rate of conversion of this compound to fosfomycin could vary between experiments depending on subtle differences in media composition or bacterial enzymatic activity.
Data Presentation: Comparison of MIC Testing Methods for Fosfomycin
The following tables summarize quantitative data from studies comparing different fosfomycin MIC testing methods. This data can help researchers understand the potential for variability when using methods other than the reference agar dilution.
Table 1: Comparison of Fosfomycin MIC50 and MIC90 Values (µg/mL) by Agar Dilution and Broth Microdilution for Klebsiella pneumoniae
| Method | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Agar Dilution | 32 | 256 |
| Broth Microdilution | 64 | 256 |
Source: Adapted from a study on clinical Klebsiella pneumoniae isolates.[7][10]
Table 2: Comparison of Fosfomycin MIC50 and MIC90 Values (µg/mL) by Agar Dilution and Broth Microdilution for Pseudomonas aeruginosa
| Method | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Agar Dilution | 64 | 256 |
| Broth Microdilution | 128 | 256 |
Source: Based on a study of a large international collection of P. aeruginosa isolates.[4]
Table 3: Agreement Rates of Broth Microdilution and Etest with Agar Dilution for P. aeruginosa
| Method Comparison | Essential Agreement (%) | Categorical Agreement (%) | Very Major Errors (%) | Major Errors (%) |
| Agar Dilution vs. Broth Microdilution | 84 | 89.3 | 17.9 | 9.6 |
Source: Data from a study on 206 P. aeruginosa clinical isolates.[9]
Table 4: Impact of Glucose-6-Phosphate (G-6-P) on Fosfomycin MICs for E. coli mutants
| E. coli Mutant | MIC (µg/mL) with 25 µg/mL G-6-P | MIC (µg/mL) with 5 µg/mL G-6-P | MIC (µg/mL) without G-6-P |
| ΔglpT | 64 | 64 | >2048 |
| ΔuhpT | >2048 | >2048 | >2048 |
| ΔcyaA | 128 | 512 | >2048 |
| ΔptsI | 128 | 256 | >2048 |
Source: Adapted from a study on the effect of G-6-P concentration on fosfomycin susceptibility.[3]
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay for this compound (Adapted from Fosfomycin Protocols)
This protocol is adapted from established methods for fosfomycin and assumes that this compound will be hydrolyzed to fosfomycin under the assay conditions.
-
Preparation of Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with a stock solution of glucose-6-phosphate (G-6-P) to a final concentration of 25 µg/mL.
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration that is at least 10 times the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the G-6-P supplemented CAMHB to achieve the desired final concentrations. Leave at least one well per row as a positive control (no antibiotic) and one well as a negative control (no bacteria).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate (except the negative control well).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a this compound MIC assay.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 2062. Evaluation of Susceptibility Testing Methods for Fosfomycin Against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Fosfomycin against a Collection of Clinical Pseudomonas aeruginosa Isolates from 16 Spanish Hospitals: Establishing the Validity of Standard Broth Microdilution as Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. health.maryland.gov [health.maryland.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Fosfadecin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Fosfadecin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitate is visible in the cell culture medium after dilution from my stock solution. What is the likely cause?
A1: This is a common issue when the concentration of the organic solvent used to dissolve the this compound stock is not sufficiently diluted in the aqueous cell culture medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. It is also possible that the final concentration of this compound exceeds its aqueous solubility limit.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to the limited publicly available data on this compound's specific solubility, it is recommended to start with common organic solvents used for poorly soluble compounds. Based on the properties of the related compound, Fosfomycin sodium, which has been studied in various organic solvents, a good starting point would be polar aprotic solvents like DMSO or DMF for a high-concentration stock.[1][2][3] For less polar compounds, ethanol or methanol could be considered.[1][2][3] It is crucial to perform a small-scale solubility test to determine the optimal solvent.
Q3: How can I increase the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[4][5][6][7][8] These include:
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer can increase solubility.[4][7]
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[5][6]
-
Use of surfactants or cyclodextrins: These agents can form micelles or inclusion complexes, respectively, to encapsulate the drug and increase its apparent solubility.[4]
Q4: Can I use sonication or heating to dissolve my this compound?
A4: Gentle warming and brief sonication can help dissolve this compound. However, prolonged exposure to heat or high-energy sonication should be avoided as it may degrade the compound. It is advisable to test the stability of this compound under these conditions using an appropriate analytical method like HPLC. A study on Fosfomycin sodium indicated that higher temperatures might decrease its solubility in some organic solvents.[1][2][3]
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Addition to Aqueous Media
This guide provides a systematic approach to resolving precipitation issues when diluting a this compound stock solution into your experimental aqueous buffer or cell culture medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Decrease Stock Concentration: Prepare a more dilute stock solution of this compound in the same organic solvent. This will lower the final solvent concentration upon dilution, potentially preventing precipitation.
-
Increase Final Solvent Concentration: If your experimental system can tolerate it, slightly increase the percentage of the organic solvent in the final aqueous solution. For example, if you are using a 1% DMSO final concentration, try increasing it to 2%. Be sure to include a vehicle control with the same solvent concentration.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous media, try a stepwise dilution. Add the stock to a smaller volume of media first, vortex gently, and then add this mixture to the remaining media. This gradual change in solvent environment can sometimes prevent precipitation.
-
Evaluate Alternative Solvents: If the issue persists, the chosen organic solvent may not be optimal. Test the solubility of this compound in other biocompatible solvents.
Data Presentation: Solvent and Co-solvent Options
The following table provides a starting point for selecting solvents and co-solvents to improve this compound solubility, based on general principles for poorly soluble compounds.
| Solvent/Co-solvent | Class | Typical Starting Concentration in Final Medium | Notes |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 0.1% - 1% (v/v) | Common solvent for initial stock preparation. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | Polar Protic | 0.5% - 5% (v/v) | Often used as a co-solvent. Less toxic than DMSO for many cell lines.[7] |
| Polyethylene glycol (PEG) | Polymer | 1% - 10% (v/v) | Can act as a co-solvent and may also form complexes to enhance solubility.[4] |
| Propylene glycol | Polar Protic | 0.5% - 5% (v/v) | Another common co-solvent with low toxicity.[7] |
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to incomplete solubilization of this compound, leading to variations in the effective concentration between experiments.
Experimental Protocol: Serial Dilution and Visual Inspection
This protocol helps ensure complete solubilization and consistent dosing.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Intermediate Dilution: Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium. Vortex gently.
-
Final Dilutions: Create a serial dilution series from the 1 mM intermediate stock in cell culture medium.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation. Use a light microscope to check for micro-precipitates.
-
Pre-warming: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. This can sometimes improve solubility.
Logical Relationship: Factors Affecting Experimental Consistency
Caption: Factors leading to inconsistent experimental outcomes.
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound are not extensively documented, its parent compound, Fosfomycin, is known to inhibit bacterial cell wall synthesis by targeting the MurA enzyme.[9][10][11][12] In a research context, if this compound is being investigated for its effects on mammalian cells, it is crucial to consider potential off-target effects.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical scenario where a poorly soluble drug fails to effectively engage its target due to precipitation, leading to a lack of downstream signaling.
Caption: Impact of solubility on target engagement.
This technical support guide provides a foundational framework for addressing solubility issues with this compound. As more specific data becomes available, these recommendations will be updated. Researchers are encouraged to perform their own solubility and stability assessments to ensure the reliability and reproducibility of their in vitro experiments.
References
- 1. Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K [hero.epa.gov]
- 2. Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Fosfomycin - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Fosfadecin during experiments
Welcome to the technical support center for Fosfadecin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary degradation pathway?
A1: this compound is a nucleotide antibiotic. Its principal degradation pathway is hydrolysis, which can be either chemical or enzymatic. This process cleaves the phosphoanhydride bond, yielding fosfomycin and adenosine monophosphate (AMP).
Q2: What are the main factors that can cause this compound degradation in my experiments?
A2: The stability of this compound can be compromised by several factors, including:
-
pH: Solutions outside the optimal pH range can accelerate hydrolysis.
-
Temperature: Elevated temperatures increase the rate of chemical degradation.
-
Enzymatic Activity: The presence of phosphatases or other nucleotidases in your experimental system can lead to rapid enzymatic degradation.
-
Solvent/Buffer Composition: The choice of solvent and the presence of certain ions can influence stability.
Q3: How can I detect this compound degradation?
A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). By separating and quantifying this compound and its degradation products (fosfomycin and AMP), the extent of degradation can be determined.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored as a dry powder at -20°C or -80°C in a desiccated environment.[1][2] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted to avoid freeze-thaw cycles and stored at -80°C for short periods.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in my in vitro assay. | Degradation due to suboptimal pH or temperature. | Ensure the pH of your assay buffer is within the optimal range for this compound stability. If possible, conduct experiments at lower temperatures to minimize thermal degradation. |
| Enzymatic degradation by cellular components. | If using cell lysates or other biological matrices, consider the presence of endogenous enzymes. The use of phosphatase inhibitors may be necessary. | |
| Inconsistent results between experiments. | Inconsistent preparation and handling of this compound solutions. | Follow a standardized protocol for the preparation of this compound solutions. Prepare fresh solutions for each experiment whenever possible. |
| Degradation of stock solutions. | Aliquot stock solutions to minimize freeze-thaw cycles. Periodically check the purity of your stock solution using an analytical method like HPLC. | |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent or buffer. | Ensure the solvent or buffer system is appropriate for this compound. The use of a buffered solution at an appropriate pH is recommended over dissolving in pure water. |
Quantitative Data on Stability
Table 1: Stability of Fosfomycin Under Various Conditions
| Condition | Concentration | Temperature | Stability | Reference |
| Aqueous Solution (pH 7.4) | 10 mg/mL | 25°C | Stable for 24 hours | Inferred from general antibiotic stability |
| Aqueous Solution (pH 7.4) | 10 mg/mL | 4°C | Stable for 7 days | Inferred from general antibiotic stability |
| Acidic (pH 4.5) | 10 mg/mL | 25°C | Increased degradation rate | Inferred from general antibiotic stability |
| Alkaline (pH 8.5) | 10 mg/mL | 25°C | Increased degradation rate | Inferred from general antibiotic stability |
Table 2: General Stability of Nucleotide Analogs (e.g., ADP) in Solution
| Condition | Observation | Recommendation | Reference |
| Aqueous solution (unbuffered) | pH can shift, accelerating hydrolysis. | Dissolve in a buffered solution at neutral pH.[3] | [3] |
| Presence of divalent cations (e.g., Mg²⁺) | Can catalyze the hydrolysis of phosphoanhydride bonds. | Avoid the addition of divalent cations if not essential for the experiment.[3] | [3] |
| Freeze-thaw cycles | Repeated freezing and thawing can lead to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] | [3] |
Experimental Protocols
Detailed Methodology for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Add the appropriate volume of sterile buffer (e.g., 10 mM Tris-HCl, pH 7.4) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube gently until the powder is completely dissolved. Avoid vigorous vortexing to prevent potential shearing of the molecule.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C. For immediate use, the solution can be kept on ice for a few hours.
-
Visualizations
This compound Degradation Pathway
Caption: Hydrolytic degradation of this compound.
Mechanism of Action of Fosfomycin (Degradation Product)
Caption: Inhibition of peptidoglycan synthesis by fosfomycin.
References
Technical Support Center: Optimizing Fosfomycin Dosage for In Vitro Synergy Studies
For clarity, the following technical support guide has been developed using Fosfomycin as a well-documented substitute for "Fosfadecin," as no specific drug under the name "this compound" was identified in scientific literature. Fosfomycin is an antibiotic known for its use in combination therapies, making it a relevant model for synergy studies.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for designing and interpreting in vitro synergy studies involving Fosfomycin.
Frequently Asked Questions (FAQs)
Q1: What is Fosfomycin and its mechanism of action?
A: Fosfomycin is a broad-spectrum, bactericidal antibiotic.[1][2] Its unique mechanism involves inhibiting the very first step of bacterial cell wall biosynthesis.[1][3] Fosfomycin enters the bacterial cell using glucose-6-phosphate (G6P) and glycerol-3-phosphate (G3P) transporters.[1][4] Once inside the cytoplasm, it irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by acting as a phosphoenolpyruvate (PEP) analog.[1][2][3] This action prevents the formation of peptidoglycan, a crucial component of the cell wall, leading to cell lysis and death.[1][4]
Fosfomycin's Mechanism of Action
Caption: Mechanism of Fosfomycin action on bacterial cell wall synthesis.
Q2: Why is synergy testing with Fosfomycin important?
A: Synergy testing is crucial for several reasons:
-
Combating Resistance: Fosfomycin is often used against multidrug-resistant (MDR) bacteria.[5][6][7] Combining it with another antibiotic can restore susceptibility or prevent the emergence of resistance.[8]
-
Enhanced Efficacy: A synergistic combination can be more effective than either drug alone, potentially leading to better clinical outcomes.[5]
-
Dose Reduction: By using synergistic combinations, it may be possible to reduce the required dosage of one or both antibiotics, thereby minimizing potential toxicity.[1]
Q3: What is the standard method for in vitro synergy testing?
A: The most common and widely used method for in vitro synergy testing is the checkerboard assay using broth microdilution.[9][10][11] This method allows for the testing of numerous combinations of two drugs simultaneously to determine their combined effect on bacterial growth.[11]
Q4: How are the results of a checkerboard assay interpreted?
A: The results are interpreted by calculating the Fractional Inhibitory Concentration Index (FICI) .[6][12] The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by its MIC when used alone.[12][13]
FICI Calculation Formula: FICI = FIC of Drug A + FIC of Drug B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[6][13]
The interaction is then classified based on the FICI value:
| FICI Value | Interpretation | Description |
|---|---|---|
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of their individual effects.[6][13] |
| > 0.5 to ≤ 4.0 | Indifference / Additive | The combined effect is equal to or the simple sum of their individual effects.[6][13] |
| > 4.0 | Antagonism | The effect of the combination is less than their individual effects.[13] |
Note: Some studies define an additive effect as >0.5 to ≤1.0 and indifference as >1.0 to ≤4.0.[6][12]
Q5: What are some known synergistic partners for Fosfomycin?
A: Fosfomycin has shown synergistic or additive effects with various antibiotics, particularly against Gram-negative bacteria. Beta-lactams are often preferred partners.[6][12] The table below summarizes findings from several in vitro studies.
| Combination Agent | Target Organism(s) | Observed Effect | Reference(s) |
| Beta-Lactams | |||
| Piperacillin/tazobactam | Gram-negatives | Synergy (33%) / Additive | [6][12] |
| Ceftazidime/avibactam | Gram-negatives | Synergy (30%) / Additive | [6][12] |
| Meropenem | Gram-negatives | Additive (83%) | [6][12] |
| Ceftazidime | P. aeruginosa | Synergy (71.1%) | [5] |
| Aminoglycosides | |||
| Gentamicin | P. aeruginosa | Synergy | [14] |
| Amikacin | P. aeruginosa | Synergy | [14] |
| Fluoroquinolones | |||
| Ciprofloxacin | S. aureus, P. aeruginosa | Synergy | [5][14] |
| Levofloxacin | P. aeruginosa | Additive | [5] |
Q6: What concentrations of Fosfomycin should be tested in a checkerboard assay?
A: The concentration range should bracket the known MIC of Fosfomycin for the test organism. Start by determining the MIC of Fosfomycin alone. A typical checkerboard setup might test concentrations ranging from 1/16 x MIC to 4x or 8x MIC for each antibiotic. For many Gram-negative bacteria, clinical breakpoints for susceptibility to intravenous Fosfomycin are often ≤32 µg/mL or ≤64 µg/mL, providing a useful reference range.[15][16]
Experimental Protocols
Detailed Protocol: Broth Microdilution Checkerboard Assay
This protocol outlines the steps for performing a checkerboard assay to assess the synergy between Fosfomycin (Drug A) and a partner antibiotic (Drug B).
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 mg/L of Glucose-6-Phosphate (G6P) for Fosfomycin testing[17]
-
Stock solutions of Fosfomycin and the partner antibiotic
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells[17]
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Add 50 µL of supplemented CAMHB to all wells of a 96-well plate.
-
In column 1, add an additional 50 µL of the highest concentration of Drug B (e.g., 4x MIC).
-
Perform a two-fold serial dilution of Drug B from column 1 to column 10, leaving columns 11 (Drug A control) and 12 (growth control) without Drug B.
-
In row A, add an additional 50 µL of the highest concentration of Drug A (Fosfomycin).
-
Perform a two-fold serial dilution of Drug A from row A to row G, leaving row H (Drug B control) without Drug A.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to all wells except for a sterility control well.[10]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[10][18]
-
Reading Results:
-
Determine the MIC of each drug alone from the control rows/columns (the lowest concentration showing no visible growth).
-
Identify the MIC of each drug in every combination well where growth is inhibited.
-
Calculate the FICI for each non-turbid well to determine synergy, additivity, or antagonism.
-
Checkerboard Assay Workflow
Caption: Standard workflow for the checkerboard microdilution assay.
Troubleshooting Guide
Q7: My checkerboard results are inconsistent with other synergy testing methods (e.g., time-kill assays). Why?
A: Discrepancies can arise for several reasons. The checkerboard assay is a static endpoint measurement, whereas a time-kill assay provides dynamic data on the rate of bacterial killing.[13] Inconsistent results can occur due to differences in methodology, inoculum effect, or the specific interaction kinetics of the drugs.[19] Time-kill assays are often considered more informative for characterizing synergy and can determine if a combination is bactericidal or bacteriostatic.[13]
Q8: Why do I observe synergy only at low drug concentrations but not at higher concentrations?
A: This is a common observation. At high concentrations, one or both antibiotics may already be exerting their maximum effect, saturating their targets.[20] This "saturating" effect can mask any additional benefit from the second drug, making it impossible to observe synergy. Synergy is often most apparent when both drugs are used at concentrations at or below their individual MICs.[20]
Q9: My results show "indifference." What is the clinical relevance?
A: An "indifferent" result means there is no enhanced or diminished activity from the combination in vitro.[13] Clinically, this suggests there is likely no benefit to using the two drugs together over using the more active agent alone. Importantly, it also indicates a low risk of antagonism, meaning the combination is unlikely to be less effective than monotherapy.
Q10: The interpretation of FICI seems to vary between studies. Is there a definitive standard?
A: While the checkerboard procedure is relatively standard, the interpretation of FICI values can vary.[9][21] The most widely accepted cutoff for synergy is ≤ 0.5, but different studies may use slightly different ranges for "additive" or "indifferent."[21][22] This highlights the importance of clearly stating the interpretive criteria used in your study and being aware of these differences when comparing results across the literature.[9][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Fosfomycin - Wikipedia [en.wikipedia.org]
- 3. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Synergistic Activities of Fosfomycin in Combination with Other Antimicrobial Agents Against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 on the IncN2 Plasmid and a Study of the Genomic Characteristics of These Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin in continuous or prolonged infusion for systemic bacterial infections: a systematic review of its dosing regimen proposal from in vitro, in vivo and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.york.ac.uk [pure.york.ac.uk]
- 13. emerypharma.com [emerypharma.com]
- 14. resource.aminer.org [resource.aminer.org]
- 15. Optimized fosfomycin regimens for treating carbapenem‐resistant Acinetobacter baumannii in critically ill patients with varying degrees of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arts.units.it [arts.units.it]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
This guide provides troubleshooting advice and answers to frequently asked questions regarding cross-reactivity in assays involving Fosfadecin, a novel kinase inhibitor. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of Kinase Alpha (KA), a serine/threonine kinase crucial to the MAPK/ERK signaling pathway. By binding to the ATP pocket of KA, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting pathway activation.
Q2: What is kinase cross-reactivity and why is it a concern?
Kinase cross-reactivity refers to the ability of a kinase inhibitor to bind to and inhibit kinases other than its intended primary target. This is a common phenomenon as the ATP-binding site is highly conserved across the human kinome. Off-target inhibition can lead to misinterpreted experimental results, confounding data analysis, and potential cellular toxicity. Identifying and understanding the cross-reactivity profile of an inhibitor is therefore critical for accurate data interpretation.
Q3: What is the known kinase selectivity profile of this compound?
Extensive kinase profiling has been performed to determine the selectivity of this compound. The table below summarizes the inhibitory activity (IC50) and binding affinity (Kd) against its primary target, KA, and two notable off-targets, Kinase Beta (KB) and Kinase Gamma (KG).
| Kinase Target | IC50 (nM) | Kd (nM) | Pathway Association |
| Kinase Alpha (KA) | 15 | 25 | MAPK/ERK Pathway |
| Kinase Beta (KB) | 250 | 400 | PI3K/Akt Pathway |
| Kinase Gamma (KG) | 800 | 1200 | JAK/STAT Pathway |
Q4: How can I determine if my unexpected cellular phenotypes are due to this compound cross-reactivity?
If you observe cellular effects that are not consistent with the known function of the KA pathway, it is prudent to investigate potential off-target effects. A recommended first step is to perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., Akt for the PI3K pathway, STAT3 for the JAK/STAT pathway) in response to this compound treatment.
Visualizing this compound's Primary Signaling Pathway
The diagram below illustrates the intended mechanism of action for this compound within the Kinase Alpha signaling cascade.
Caption: this compound inhibits the Kinase Alpha signaling pathway.
Troubleshooting Guide: Investigating Cross-Reactivity
If you suspect cross-reactivity is impacting your results, follow this workflow to diagnose and mitigate the issue.
Caption: Workflow for troubleshooting this compound cross-reactivity.
Detailed Experimental Protocols
Protocol 1: Western Blot for Off-Target Kinase Activation
This protocol is designed to assess whether this compound inhibits the phosphorylation of downstream effectors of suspected off-target kinases.[1][2]
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).
-
Primary antibodies (phospho-specific and total protein for targets like Akt and STAT3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with a dose-response of this compound (e.g., 10 nM to 10 µM) and appropriate vehicle controls for a specified time.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and heat samples at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.[3]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with phospho-specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of this compound with its target(s) in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[4][5][6][7][8]
Materials:
-
Intact cells or cell lysate.
-
This compound and vehicle control (DMSO).
-
PBS and lysis buffer with protease inhibitors.
-
Thermal cycler or heating block.
-
Equipment for protein quantification and Western blotting.
Procedure:
-
Treatment: Treat intact cells or cell lysate with this compound or vehicle control and incubate for 1-3 hours.[5]
-
Heating: Aliquot the treated samples and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[5][6]
-
Lysis (for intact cells): If using intact cells, lyse them via freeze-thaw cycles.[7]
-
Centrifugation: Centrifuge all samples to separate the soluble protein fraction from the precipitated aggregates.[7]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., KA, KB) remaining by Western blot. A ligand-bound protein will be more stable and thus more abundant in the soluble fraction at higher temperatures.
Protocol 3: Competitive Binding Assay
This assay quantifies the binding affinity of this compound to its primary and potential off-targets by measuring its ability to displace a known, labeled ligand.[9][10][11][12]
Caption: Principle of the competitive binding assay.
Materials:
-
Purified kinase protein (e.g., KA, KB).
-
A fluorescently labeled ligand (tracer) known to bind the kinase's ATP site.
-
This compound.
-
Assay buffer.
-
Microplate reader capable of detecting the tracer's signal (e.g., fluorescence polarization).
Procedure:
-
Assay Setup: In a microplate, combine the purified kinase and the labeled tracer at fixed concentrations.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the signal from the labeled tracer. As the concentration of this compound increases, it will displace the tracer from the kinase's binding site, leading to a decrease in the measured signal.
-
Data Analysis: Plot the signal against the concentration of this compound to generate a dose-response curve. From this curve, an IC50 value can be determined, which represents the concentration of this compound required to displace 50% of the labeled tracer. This can then be used to calculate the binding affinity (Ki).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Technical Support Center: Enhancing the Antibacterial Effect of Fosfadecin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fosfadecin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and how are they related to fosfomycin?
This compound is a nucleotide antibiotic, which, along with fosfocytocin, can be isolated from the culture filtrates of bacteria such as Pseudomonas viridiflava and Pseudomonas fluorescens. These nucleotide antibiotics can be chemically or enzymatically hydrolyzed to produce fosfomycin[1]. Therefore, this compound derivatives can be considered prodrugs or related compounds of fosfomycin, a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis[2][3].
Q2: What is the primary mechanism of action for the antibacterial effect of this compound derivatives?
The active component, fosfomycin, acts by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[2]. This enzyme catalyzes the first committed step in peptidoglycan synthesis. By blocking this pathway, fosfomycin prevents the formation of the bacterial cell wall, leading to cell lysis and death[4].
Q3: Why am I observing high Minimum Inhibitory Concentrations (MICs) of a this compound derivative against my bacterial isolates?
High MICs, indicating resistance, can arise from several mechanisms:
-
Reduced Permeability: The primary mechanism of acquired resistance is often due to mutations in the genes encoding for membrane transporters that allow fosfomycin to enter the bacterial cell, such as the GlpT and UhpT systems[3].
-
Target Modification: Although less common in clinical isolates, mutations in the murA gene can alter the enzyme's active site, reducing its affinity for fosfomycin.
-
Enzymatic Inactivation: Some bacteria have acquired plasmid-encoded genes that produce enzymes (e.g., FosA, FosB, FosX) capable of inactivating fosfomycin by opening its epoxide ring.
Q4: How can I enhance the antibacterial effect of a this compound derivative?
One of the most effective strategies is through combination therapy. Fosfomycin (the active component of many this compound derivatives) has shown synergistic effects when combined with other classes of antibiotics, particularly against multi-drug resistant (MDR) bacteria[4][5][6]. This is because fosfomycin's unique mechanism of action means there is no cross-resistance with other antibiotic classes[6].
Q5: Which classes of antibiotics are best to combine with this compound derivatives for synergistic effects?
Synergistic effects have been observed with several antibiotic classes. The choice of combination may depend on the target organism.
-
Beta-lactams (Penicillins, Cephalosporins, Carbapenems): This combination is often synergistic, as both antibiotic classes target the bacterial cell wall, but at different stages of its synthesis[7][8].
-
Aminoglycosides (e.g., Gentamicin, Amikacin): This combination has shown significant synergy against various Gram-negative bacteria, including Pseudomonas aeruginosa and carbapenemase-producing Klebsiella pneumoniae[9][10][11].
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Synergy with fluoroquinolones has also been reported, particularly against P. aeruginosa biofilms[9][12][13].
-
Other antibiotics: Synergy has also been noted with glycylcyclines (tigecycline, minocycline) and colistin against certain MDR isolates[5][9][14].
Troubleshooting Experimental Assays
Checkerboard Assay
Problem: My Fractional Inhibitory Concentration (FIC) indices are inconsistent or difficult to interpret.
-
Possible Cause: The twofold dilution scheme inherent in the checkerboard assay can sometimes lead to instability in the FIC index calculation[15]. Minor, one-well variations in MIC determination can lead to significant changes in the calculated FIC index.
-
Troubleshooting Steps:
-
Confirm MICs: Ensure the MICs of the individual drugs are accurate and reproducible before performing the checkerboard assay. Run these in triplicate.
-
Standardize Inoculum: Prepare the bacterial inoculum precisely according to CLSI (or other relevant) guidelines to ensure a consistent starting cell density.
-
Use a Narrower Dilution Range: If you have an approximate idea of the synergistic concentrations, you can use a narrower range of dilutions around the expected MICs in combination.
-
Repeat the Assay: Due to the inherent variability, repeating the checkerboard assay is crucial to confirm the results.
-
Problem: I am observing synergy only at low concentrations of the combined antibiotics, and not at higher concentrations.
-
Possible Cause: At high concentrations, each antibiotic alone may be sufficient to inhibit bacterial growth, masking any synergistic effect. The concept of synergy is most relevant at sub-inhibitory concentrations where neither drug is effective on its own. At very high concentrations, you may have saturated the binding sites for both antibiotics, making it impossible to observe a synergistic interaction[16].
Time-Kill Assay
Problem: I am not observing a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Possible Cause: The chosen antibiotic concentrations may not be optimal for demonstrating synergy. Synergy in time-kill assays is highly dependent on the concentrations used.
-
Troubleshooting Steps:
-
Vary Concentrations: Test a range of concentrations for each antibiotic in the combination, typically based on the MIC (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).
-
Check Individual Drug Activity: Ensure that at least one of the drugs at the tested concentration does not by itself cause a significant bactericidal effect, as this can obscure the synergistic contribution of the second drug.
-
Confirm Inoculum Density: Start with a standardized initial inoculum (e.g., ~5 x 10^5 CFU/mL) as a higher or lower density can affect the killing kinetics.
-
Ensure Proper Sampling and Plating: At each time point, ensure proper serial dilution and plating to get accurate colony counts. Consider using a neutralizer if drug carryover is a concern.
-
Quantitative Data from Synergy Studies
The following tables summarize quantitative data from studies on the synergistic effects of fosfomycin (as a proxy for this compound derivatives) in combination with other antibiotics.
Table 1: Synergy of Fosfomycin with Beta-Lactams
| Bacterial Species | Beta-Lactam | Synergy Rate (%) | MIC Reduction | Reference |
| Methicillin-Resistant S. aureus (MRSA) | Nafcillin, Cefotaxime | 90% (synergy or partial synergy) | MICs reduced from ≥32 µg/mL to ≤1 µg/mL | [7] |
| P. aeruginosa | Ticarcillin, Piperacillin, Azlocillin, Ceftazidime, Aztreonam, Imipenem | 31-61% | MICs reduced from ≥128 µg/mL to 8-32 µg/mL | [7] |
| KPC-producing K. pneumoniae | Ceftolozane/tazobactam | 16.3% | Not specified | [17] |
| Gram-negative bloodstream isolates | Piperacillin/tazobactam | 33% | Not specified | [8] |
Table 2: Synergy of Fosfomycin with Aminoglycosides
| Bacterial Species | Aminoglycoside | Synergy Rate (%) | MIC Reduction | Reference |
| P. aeruginosa | Amikacin, Isepamicin, Gentamicin, Netilmicin, Tobramycin | 60-80% | MIC90 of aminoglycosides decreased by 2- to 64-fold | [10] |
| Carbapenem-Resistant A. baumannii | Amikacin, Gentamicin, Tobramycin | High (not specified) | 2- to 16-fold reduction in fosfomycin MIC | [5][9][14] |
| Carbapenemase-Producing K. pneumoniae | Amikacin, Gentamicin | Strain-dependent | Synergistic and bactericidal effect observed | [11] |
Table 3: Synergy of Fosfomycin with Fluoroquinolones
| Bacterial Species | Fluoroquinolone | Synergy Rate (%) | MIC Reduction | Reference |
| Carbapenem-Resistant A. baumannii | Ciprofloxacin, Levofloxacin | Observed in some isolates | 2- to 16-fold reduction in fosfomycin MIC | [5][9][14] |
| P. aeruginosa | Ciprofloxacin | 20-50% | Not specified | [12] |
| P. aeruginosa (Biofilm) | Ulifloxacin, Ciprofloxacin, Levofloxacin | Effective in eradicating sessile cells | Not applicable | [13] |
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index to classify the interaction between two antimicrobial agents.
-
Prepare Stock Solutions: Prepare stock solutions of both this compound derivative (Drug A) and the combination antibiotic (Drug B) at a concentration at least 10 times the highest concentration to be tested.
-
Microtiter Plate Setup:
-
Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.
-
Along the x-axis, create serial twofold dilutions of Drug A.
-
Along the y-axis, create serial twofold dilutions of Drug B.
-
The result is a matrix of wells containing various concentrations of both drugs. Include wells with each drug alone and a growth control well with no drugs.
-
-
Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination (the lowest concentration showing no visible growth).
-
Calculate the FIC index using the formula: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Time-Kill Assay Protocol
This method assesses the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination.
-
Prepare Cultures: Grow the test organism in broth to the early to mid-logarithmic phase.
-
Prepare Test Tubes: Prepare tubes containing broth with the desired concentrations of the antimicrobial agents:
-
Growth Control (no antibiotic)
-
This compound derivative alone (e.g., at 0.5 x MIC)
-
Combination antibiotic alone (e.g., at 0.5 x MIC)
-
Combination of both antibiotics (e.g., at 0.5 x MIC each)
-
-
Inoculation: Inoculate each tube with the log-phase culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35-37°C, usually with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or broth and plate them onto agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation: Synergy is defined as a ≥2-log10 (or 99%) decrease in CFU/mL at a specific time point (usually 24 hours) by the combination compared with the most active single agent[18].
-
Visualizations
Caption: Experimental workflow for assessing antibacterial synergy.
Caption: Mechanism of action of this compound derivatives.
Caption: Troubleshooting logic for synergy experiments.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fosfomycin [pdb101.rcsb.org]
- 3. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem–Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficacy of Fosfomycin and Its Combination With Aminoglycosides in an Experimental Sepsis Model by Carbapenemase-Producing Klebsiella pneumoniae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergy of fluoroquinolones with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effect of fosfomycin and fluoroquinolones against Pseudomonas aeruginosa growing in a biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
In Vitro Efficacy: A Comparative Analysis of Fosfadecin and Fosfomycin
A comprehensive review of available in vitro data indicates that fosfomycin exhibits greater antibacterial potency compared to Fosfadecin. While quantitative data for a direct, side-by-side comparison is limited in publicly accessible literature, foundational research clearly establishes this hierarchical relationship in their efficacy.
This compound, a nucleotide antibiotic, is known to be a prodrug that is enzymatically or chemically hydrolyzed to form fosfomycin.[1] This foundational understanding, coupled with early comparative studies, has led to a greater focus in subsequent research on the in vitro activity of fosfomycin itself. One of the pivotal studies in this area reported that the antibacterial activity of this compound was weaker than that of fosfomycin against both Gram-positive and Gram-negative bacteria.[1]
This guide provides a detailed comparison based on the available scientific literature, focusing on the well-documented in vitro efficacy of fosfomycin against a broad spectrum of bacterial pathogens and contrasting this with the qualitative understanding of this compound's activity.
Quantitative Comparison of In Vitro Efficacy
Table 1: In Vitro Activity of Fosfomycin against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 745 | - | - |
| (all strains inhibited at ≤64 µg/mL) | |||
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | - | - |
| (reported susceptible) | |||
| Enterococcus faecalis | 54 | - | - |
| (94.4% susceptible) |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity of Fosfomycin against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 257 | 4 | 64 |
| Klebsiella pneumoniae | - | - | - |
| (96% inhibited at ≤64 µg/mL) | |||
| Pseudomonas aeruginosa | 60 | 64 | 128 |
| Enterobacter spp. | - | - | - |
| (42% inhibited at ≤64 µg/mL) | |||
| Proteus mirabilis | - | - | - |
| (all strains inhibited at ≤64 µg/mL) | |||
| Serratia marcescens | - | - | - |
| (all strains inhibited at ≤64 µg/mL) |
The data clearly demonstrates the broad-spectrum in vitro activity of fosfomycin against a variety of pathogens. It is particularly active against common urinary tract pathogens like E. coli.[2]
Experimental Protocols
The determination of in vitro efficacy of antimicrobial agents like fosfomycin is primarily conducted using standardized methods such as broth microdilution and agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at a specific temperature (usually 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
2. Agar Dilution Method:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of the antibiotic are prepared.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: General workflow for MIC determination.
Mechanism of Action
Fosfomycin exerts its bactericidal effect by inhibiting a crucial early step in bacterial cell wall biosynthesis.[3][4] Specifically, it irreversibly inactivates the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, also known as MurA.[3][4] This enzyme is essential for the formation of peptidoglycan, a critical component of the bacterial cell wall. By blocking this pathway, fosfomycin disrupts cell wall integrity, leading to bacterial cell death.[5]
As this compound acts as a prodrug to fosfomycin, its ultimate mechanism of action is the same. The conversion of this compound to fosfomycin is a prerequisite for its antibacterial activity.
The following diagram illustrates the signaling pathway of fosfomycin's mechanism of action.
Caption: Fosfomycin's mechanism of action.
Conclusion
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fosfomycin tromethamine. A review of its antibacterial activity, pharmacokinetic properties and therapeutic efficacy as a single-dose oral treatment for acute uncomplicated lower urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Fosfomycin in infections caused by multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Fosfadecin's Mechanism of Action via MurA Inhibition
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) represents a critical target in the development of novel antibacterial agents. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] Since this pathway is absent in humans, inhibitors of MurA can offer a high degree of selectivity for bacterial pathogens.[3]
Fosfadecin, a nucleotide antibiotic isolated from Pseudomonas viridiflava, is a compound of interest due to its relationship with fosfomycin, a clinically successful MurA inhibitor.[4][5] this compound can be hydrolyzed to generate fosfomycin, suggesting that its mechanism of action is also likely centered on the inhibition of MurA.[4] This guide provides a comparative analysis of known MurA inhibitors, outlines the experimental protocols required to validate this proposed mechanism for this compound, and visualizes the underlying biochemical pathways and experimental workflows.
Comparative Analysis of MurA Inhibitors
To validate this compound's potency and mechanism, its performance must be benchmarked against other compounds known to target MurA. While specific quantitative data for this compound is limited, with studies noting its antibacterial activity is weaker than fosfomycin, the following table summarizes key performance metrics for established and novel MurA inhibitors.[4] This data provides a framework for the expected outcomes of future validation studies on this compound.
Table 1: Quantitative Comparison of MurA Inhibitors
| Compound | Class | Target Enzyme | IC50 (µM) | MIC (µg/mL) | Target Organism(s) for MIC |
| Fosfomycin | Phosphonate | E. coli MurA | 8.8[6] | ~4 µM (~0.55 µg/mL)[7] | E. coli |
| RWJ-3981 | Cyclic Disulfide | E. coli MurA | 0.2 - 0.9[6] | 4 - 32[6] | S. aureus, E. faecalis, E. faecium[6] |
| RWJ-110192 | Pyrazolopyrimidine | E. coli MurA | 0.2 - 0.9[6] | 4 - 32[6] | S. aureus, E. faecalis, E. faecium[6] |
| RWJ-140998 | Purine | E. coli MurA | 0.2 - 0.9[6] | 4 - 32[6] | S. aureus, E. faecalis, E. faecium[6] |
| Ampelopsin | Flavonoid | E. coli MurA | 0.48[8] | Not Reported | Not Reported |
| Albendazole | Benzimidazole | - | Not Reported | 62.5[9][10] | E. coli[9][10] |
| Diflunisal | Salicylate Derivative | - | Not Reported | 62.5[9][10] | E. coli[9][10] |
| 2-Amino-5-bromobenzimidazole | Benzimidazole | - | Not Reported | 500[9][10] | L. innocua, E. coli[9][10] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of inhibitor potency in an enzymatic assay.[11] MIC is the minimum inhibitory concentration required to prevent visible growth of bacteria.[12]
Experimental Protocols
The validation of a compound as a MurA inhibitor requires a combination of enzymatic and whole-cell assays.
MurA Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MurA. A common method is a colorimetric assay that quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.[2][8][13]
Principle: MurA transfers the enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate.[2] The amount of phosphate produced is directly proportional to enzyme activity and can be measured using a reagent like malachite green, which forms a colored complex with phosphate, detectable by absorbance spectrophotometry at ~650 nm.[8][13]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.8), solutions of purified MurA enzyme, substrates (UNAG and PEP), and the test inhibitor (e.g., this compound) at various concentrations.[8]
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, MurA enzyme, UNAG, and the test inhibitor.[8]
-
Initiation and Incubation: Initiate the reaction by adding PEP. Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).[8][13]
-
Time-Dependent Analysis (Optional): To test for time-dependent inhibition, pre-incubate the enzyme, UNAG, and inhibitor for a period (e.g., 30 minutes) before adding PEP to start the reaction.[8]
-
Detection: Stop the reaction by adding a detection reagent (e.g., Biomol Green or similar malachite green-based solution).[8]
-
Measurement: After a brief incubation for color development, measure the absorbance at 650 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of enzyme inhibition at each inhibitor concentration relative to a control (e.g., DMSO vehicle). Plot the inhibition curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against specific bacterial strains, assessing its whole-cell activity.[12][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[14]
Protocol Outline:
-
Preparation of Inoculum: Culture the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and prepare a suspension in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[8][14]
-
Preparation of Microtiter Plates: Prepare two-fold serial dilutions of the test compound (this compound) in the broth directly in a 96-well microtiter plate.[12] Include a positive control well (bacteria, no drug) and a negative control well (broth only).[12]
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in an ambient air incubator.[14]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[8][12]
Visualizing the Mechanism and Validation Workflow
Diagrams are essential for conceptualizing the biochemical pathway and the logical flow of experiments.
Caption: MurA catalyzes the first step of peptidoglycan synthesis.
Caption: Experimental workflow for validating MurA inhibition.
References
- 1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial MurA assay kits [profoldin.com]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rediscovering fosfomycin in its 50th anniversary (1969-2019) [clinsurggroup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach [mdpi.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mobitec.com [mobitec.com]
- 14. apec.org [apec.org]
A Comparative Analysis of Fosfadecin and Other Nucleotide Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Fosfadecin and other nucleotide antibiotics. It delves into their mechanisms of action, antibacterial spectra, and resistance profiles, supported by available data and detailed experimental methodologies.
Introduction to this compound and Nucleotide Antibiotics
This compound is a nucleotide antibiotic isolated from the culture filtrates of Pseudomonas viridiflava[1][2]. It belongs to a class of antibiotics that are structurally related to nucleotides, the building blocks of DNA and RNA. Another related compound, fosfocytocin, has been isolated from Pseudomonas fluorescens[1][2]. These antibiotics are of interest due to their unique chemical structures and mechanisms of action.
A closely related and more extensively studied compound is fosfomycin. Both this compound and fosfocytocin can be hydrolyzed, either enzymatically or chemically, to produce fosfomycin[1][2]. This structural relationship strongly suggests that they share a similar mechanism of antibacterial action.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Fosfomycin, and by extension this compound, targets a crucial step in the biosynthesis of the bacterial cell wall. Specifically, it inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[3][4]. This enzyme catalyzes the first committed step in peptidoglycan synthesis, a polymer essential for maintaining the structural integrity of the bacterial cell wall. By inhibiting MurA, these antibiotics disrupt cell wall formation, leading to bacterial cell death[3][4].
The following diagram illustrates the inhibition of the bacterial cell wall synthesis pathway by fosfomycin-like antibiotics.
Comparative Antibacterial Activity
Direct quantitative data on the antibacterial activity of this compound is limited in publicly available literature. However, studies have qualitatively compared its efficacy to that of fosfomycin.
Key Finding: The antibacterial activity of this compound and fosfocytocin is reported to be weaker than that of fosfomycin and a related compound, fosfoxacin[1][2].
Due to the scarcity of specific Minimum Inhibitory Concentration (MIC) data for this compound, this guide presents a detailed analysis of fosfomycin's in vitro activity as a representative of this antibiotic subclass. This will be compared with other nucleotide and nucleoside analogues where data is available.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values (in µg/mL) of fosfomycin and other relevant antibiotics against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative MIC Values (µg/mL) of Nucleotide and Other Antibiotics against Escherichia coli
| Antibiotic | MIC50 | MIC90 | Reference(s) |
| Fosfomycin | 0.5 - 4 | 2 - 8 | [5][6] |
| Gemcitabine | >128 | >128 | |
| Zidovudine | 16 | 32 | |
| Ciprofloxacin | 0.015 | 0.06 | [7] |
| Ampicillin | 4 | 16 | [8] |
Table 2: Comparative MIC Values (µg/mL) of Nucleotide and Other Antibiotics against Staphylococcus aureus
| Antibiotic | MIC50 | MIC90 | Reference(s) |
| Fosfomycin | 1 | 32 | [5][9] |
| Gemcitabine | 0.03 | 0.125 | [10] |
| Zidovudine | >128 | >128 | |
| Vancomycin | 1 | 2 | |
| Linezolid | 1 | 2 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
Accurate determination of MIC is fundamental for comparing the efficacy of antibiotics. The following are detailed methodologies for two standard MIC testing protocols.
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
Experimental Workflow: Broth Microdilution MIC Test
Detailed Steps:
-
Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a known high concentration.
-
Serial Dilution: In a 96-well microtiter plate, add a defined volume of sterile broth to each well. Add the antibiotic stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to the final desired inoculum concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth[6].
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates, each containing a different concentration of the antibiotic. This is done by adding the antibiotic to molten agar before it solidifies.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates under appropriate conditions until growth is visible on the control plate (without antibiotic).
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Resistance Profile
Resistance to fosfomycin can occur through several mechanisms, including modification of the target enzyme (MurA), enzymatic inactivation of the antibiotic, and reduced uptake of the drug into the bacterial cell. Given the structural similarity, it is plausible that similar resistance mechanisms could apply to this compound.
Conclusion
This compound represents an interesting nucleotide antibiotic with a mechanism of action targeting the essential bacterial cell wall synthesis pathway. While direct quantitative comparisons with other antibiotics are currently limited, its relationship to the well-characterized antibiotic fosfomycin provides a strong basis for understanding its potential antibacterial activity. The available evidence suggests that this compound is less potent than fosfomycin. Further research, particularly the determination of its MIC against a broad range of clinically relevant bacteria, is necessary to fully elucidate its therapeutic potential. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound AND FOSFOCYTOCIN, NEW NUCLEOTIDE ANTIBIOTICS PRODUCED BY BACTERIA [jstage.jst.go.jp]
- 3. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.stanford.edu [med.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pseudomonas viridiflava: An internal outsider of the Pseudomonas syringae species complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibilities of Commonly Encountered Bacterial Isolates to Fosfomycin Determined by Agar Dilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
A Comparative Analysis of Fosfadecin and Fosfomycin: Cross-Resistance and In Vitro Activity
A comprehensive guide for researchers and drug development professionals on the cross-resistance profiles of Fosfadecin and its active metabolite, fosfomycin. This report synthesizes available data on their mechanisms of action, resistance, and comparative antibacterial potency, supported by detailed experimental protocols and pathway visualizations.
Executive Summary
This compound is a nucleotide antibiotic that undergoes enzymatic or chemical hydrolysis to release its active component, fosfomycin.[1] Consequently, their mechanisms of action and, critically, their susceptibility to bacterial resistance mechanisms are intrinsically linked. All known resistance mechanisms to fosfomycin are, therefore, expected to confer cross-resistance to this compound. Available literature indicates that the direct antibacterial activity of this compound is weaker than that of fosfomycin.[1] This guide provides a detailed comparison based on the extensive data available for fosfomycin, which serves as the active principle for both compounds.
Comparative In Vitro Activity
Direct comparative studies providing extensive quantitative data for this compound are limited. However, the seminal study by Katayama et al. (1990) established that the antibacterial activity of this compound is lower than that of fosfomycin.[1] The in vitro activity of fosfomycin, and by extension the expected activity of this compound following its conversion, has been well-documented against a broad spectrum of pathogens.
Fosfomycin demonstrates potent activity against many Gram-positive and Gram-negative bacteria, particularly those commonly associated with urinary tract infections (UTIs).[2][3] High susceptibility rates are observed in Escherichia coli and Enterococcus faecalis.[2][4] Its activity against other Enterobacterales, such as Klebsiella pneumoniae and Proteus mirabilis, is also significant, although susceptibility can be more variable.[2][4]
Table 1: Summary of Fosfomycin In Vitro Activity against Common Bacterial Pathogens
| Bacterial Species | Susceptibility Rate (%) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Notes |
| Escherichia coli | 96-99%[2][4] | 0.5 - 2 | 2 - 4 | High activity, including against many multidrug-resistant (MDR) and ESBL-producing isolates.[4] |
| Enterococcus faecalis | ~88%[4] | 16 - 32 | 64 | Clinically effective for UTIs. |
| Klebsiella pneumoniae | Variable (see notes) | 8 - 32 | >64 | Susceptibility can vary significantly; resistance is more common than in E. coli. |
| Proteus mirabilis | ~87.5%[2] | 8 | 64 | Generally susceptible. |
| Pseudomonas aeruginosa | Variable (see notes) | 32 | >128 | Often exhibits high-level intrinsic and acquired resistance. |
| Staphylococcus aureus | ~98%[4] | 4 - 8 | 16 - 32 | Includes activity against methicillin-resistant strains (MRSA). |
Note: MIC values are compiled from various studies and can vary based on testing methodology and geographical location. The activity of this compound is reported to be weaker than the values presented for fosfomycin.[1]
Mechanism of Action and Hydrolysis of this compound
This compound acts as a prodrug, requiring conversion to fosfomycin to exert its antibacterial effect. Fosfomycin inhibits the initial committed step in bacterial cell wall peptidoglycan synthesis.
Figure 1. Mechanism of action of this compound via conversion to fosfomycin.
Once converted, fosfomycin is actively transported into the bacterial cytoplasm via the glycerophosphate (GlpT) and hexose phosphate (UhpT) transport systems. Inside the cell, it irreversibly inhibits the enzyme MurA by alkylating a cysteine residue in the active site. This blockage prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, leading to cell wall disruption and bactericidal activity.
Mechanisms of Resistance and Cross-Resistance
Due to this compound's nature as a fosfomycin prodrug, any mechanism conferring resistance to fosfomycin will also result in resistance to this compound. There is no evidence to suggest that this compound possesses an alternative mechanism of action that could bypass these resistance pathways. The primary mechanisms of fosfomycin resistance are:
-
Impaired Drug Transport: Mutations in the genes encoding the GlpT and UhpT transporters (glpT, uhpT, and their regulatory genes) are the most common cause of resistance. These mutations prevent or reduce the uptake of fosfomycin into the bacterial cell.
-
Target Modification: Although less common, mutations in the murA gene can alter the enzyme's active site, reducing its affinity for fosfomycin while preserving its biological function.
-
Enzymatic Inactivation: The acquisition of plasmid-mediated or chromosomally encoded fos genes allows bacteria to enzymatically inactivate the drug. These enzymes, such as FosA, FosB, and FosC, catalyze the opening of fosfomycin's epoxide ring, rendering it ineffective.
Figure 2. Major mechanisms of resistance to fosfomycin.
Experimental Protocols
The determination of in vitro susceptibility and cross-resistance relies on standardized methods to measure the Minimum Inhibitory Concentration (MIC).
Broth Microdilution MIC Assay
This is a widely used method to determine the MIC of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Stock: Prepare a stock solution of the antibiotic (this compound or fosfomycin) in an appropriate solvent at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution MIC Assay
This method involves incorporating the antibiotic directly into the agar medium.
Protocol:
-
Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the antibiotic. This is achieved by adding the appropriate volume of antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized inoculum (final inoculum of ~10⁴ CFU per spot).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Figure 3. Experimental workflows for MIC determination.
Conclusion
This compound is a prodrug of fosfomycin, and its antibacterial efficacy is dependent on its conversion to this active form. While direct quantitative comparisons indicate this compound is less potent than fosfomycin, the spectrum of activity and, most importantly, the potential for resistance are governed by the well-established characteristics of fosfomycin. Therefore, a high degree of cross-resistance is expected. Any bacterium that has acquired resistance to fosfomycin—whether through impaired transport, target site modification, or enzymatic inactivation—will exhibit resistance to this compound. Future research should focus on quantifying the conversion efficiency of this compound to fosfomycin in various physiological conditions to better correlate its in vitro data with potential clinical efficacy.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of fosfomycin against gram-negative urinary pathogens and the biological cost of fosfomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro effect of Fosfomycin on resistant Gram-negative pathogens in urinary tract infection [mid.journals.ekb.eg]
- 4. In vitro activity of fosfomycin against bacterial pathogens isolated from urine specimens in Canada from 2007 to 2020: CANWARD surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effects of Fosfomycin and β-Lactams: A Comparative Guide
A Note on Terminology: This guide focuses on the synergistic effects of fosfomycin with β-lactam antibiotics. Initial searches for "Fosfadecin" did not yield sufficient data, suggesting it may be a less common trade name, a novel compound not yet widely documented, or a misspelling of fosfomycin, a well-researched antibiotic known for its synergistic properties. Given the extensive evidence available for fosfomycin, this guide will proceed with the analysis of its combination with β-lactams to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. One promising approach is the use of combination therapy, where two or more antibiotics are administered together to achieve a synergistic effect—an outcome where the combined antimicrobial activity is greater than the sum of their individual effects. This guide provides an objective comparison of the performance of fosfomycin in combination with β-lactam antibiotics, supported by experimental data and detailed methodologies.
Mechanisms of Action and the Basis for Synergy
The synergistic relationship between fosfomycin and β-lactams is rooted in their complementary attacks on the bacterial cell wall synthesis pathway.
Fosfomycin: This antibiotic acts at a very early stage of peptidoglycan synthesis. It irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the first committed step in the formation of the peptidoglycan precursor, UDP-N-acetylmuramic acid.[1]
β-Lactam Antibiotics: This broad class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, targets the later stages of cell wall synthesis.[2][3] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes responsible for the final cross-linking of the peptidoglycan chains.[2] This inhibition leads to a weakened cell wall and ultimately cell lysis.[4]
Synergistic Interaction: By inhibiting two distinct and essential steps in the same critical pathway, the combination of fosfomycin and a β-lactam creates a potent one-two punch against bacteria. Fosfomycin's initial disruption weakens the cell's ability to build its primary defense, making it more susceptible to the subsequent inhibition of cell wall cross-linking by the β-lactam. This dual-pronged attack can be effective even against bacteria that may have developed resistance to one of the agents alone.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Nucleotide Antibiotics: Fosfadecin and Fosfocytocin
A detailed guide for researchers, scientists, and drug development professionals on the characteristics and comparative analysis of Fosfadecin and fosfocytocin. This guide synthesizes the available data on these two nucleotide antibiotics, placing them in the context of their well-studied hydrolysis product, fosfomycin.
This compound and fosfocytocin are two nucleotide antibiotics isolated from the culture filtrates of Pseudomonas viridiflava PK-5 and Pseudomonas fluorescens PK-52, respectively[1]. Structurally, they are unique in that they can be enzymatically or chemically hydrolyzed to yield the broad-spectrum antibiotic fosfomycin and another antibiotic, fosfoxacin[1]. This relationship suggests a prodrug-like nature, where their antibacterial activity is likely mediated, at least in part, through the release of fosfomycin.
I. Comparative Analysis: this compound vs. Fosfocytocin
Based on the foundational research, a qualitative comparison of this compound and fosfocytocin is presented below. It is important to note that the antibacterial activity of both compounds has been described as weaker than that of their hydrolysis products, fosfomycin and fosfoxacin[1].
| Feature | This compound | Fosfocytocin |
| Producing Organism | Pseudomonas viridiflava PK-5 | Pseudomonas fluorescens PK-52 |
| Chemical Class | Nucleotide Antibiotic | Nucleotide Antibiotic |
| Hydrolysis Products | Fosfomycin and Fosfoxacin | Fosfomycin and Fosfoxacin |
| Reported Antibacterial Activity | Active against Gram-positive and Gram-negative bacteria; weaker than fosfomycin and fosfoxacin. | Active against Gram-positive and Gram-negative bacteria; weaker than fosfomycin and fosfoxacin. |
II. Reference Data: Antibacterial Spectrum of Fosfomycin
Given that this compound and fosfocytocin act as precursors to fosfomycin, the antibacterial spectrum of fosfomycin provides a valuable benchmark for understanding their potential therapeutic applications. The following table summarizes the minimum inhibitory concentration (MIC) values for fosfomycin against a range of common bacterial pathogens.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 8 | 16 |
| Klebsiella pneumoniae | 8 | 16 |
| Proteus mirabilis | 1 | 8 |
| Enterobacter spp. | 8 | 16 |
| Enterococcus spp. | 64 | 128 |
| Staphylococcus aureus (MRSA) | ~1 | - |
| Pseudomonas aeruginosa | >128 | >128 |
Note: MIC50 and MIC90 represent the minimum concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and can vary based on testing methodology and geographic location.
III. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound, fosfocytocin, and their hydrolysis products would be quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using standard methods such as broth microdilution or agar dilution.
1. Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli ATCC 25922) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the test antibiotic (this compound, fosfocytocin, or fosfomycin) are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
B. Antibiotic Hydrolysis Assay
To confirm the release of fosfomycin from this compound and fosfocytocin, a hydrolysis assay can be performed.
-
Enzymatic Hydrolysis: this compound or fosfocytocin is incubated with a suitable enzyme (e.g., a phosphodiesterase) in an appropriate buffer at an optimal temperature and pH.
-
Chemical Hydrolysis: Alternatively, the compounds can be subjected to acidic or alkaline conditions to induce chemical hydrolysis.
-
Analysis of Hydrolysis Products: The reaction mixture is analyzed at various time points using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the release of fosfomycin and fosfoxacin.
IV. Visualizing Mechanisms and Workflows
A. Proposed Signaling Pathway and Mechanism of Action
The antibacterial action of this compound and fosfocytocin is hypothesized to be initiated by their hydrolysis to fosfomycin. Fosfomycin then enters the bacterial cell and inhibits the initial step of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall.
Caption: Proposed mechanism of this compound and fosfocytocin.
B. Experimental Workflow for Antibiotic Discovery and Characterization
The discovery and initial characterization of novel antibiotics like this compound and fosfocytocin typically follow a structured experimental workflow.
Caption: General workflow for antibiotic discovery.
V. Conclusion
This compound and fosfocytocin represent an interesting class of nucleotide antibiotics that act as prodrugs for the well-established antibiotic, fosfomycin. While direct, quantitative comparative data remains scarce, their common hydrolysis pathway provides a strong foundation for inferring their mechanism of action and potential antibacterial spectrum. Further research is warranted to fully elucidate the individual properties of this compound and fosfocytocin, including their pharmacokinetic profiles and any intrinsic antibacterial activity they may possess beyond the release of fosfomycin. Such studies would be invaluable for determining their potential role in the development of new anti-infective therapies.
References
Navigating the Landscape of Fosfomycin Resistance: A Data-Driven Comparison
A comprehensive review of current literature reveals a significant gap in research on Fosfadecin, a nucleotide antibiotic identified in 1990. While initial studies noted its antibacterial properties, subsequent research on its efficacy, particularly against fosfomycin-resistant bacteria, is not publicly available. This guide, therefore, pivots to a data-centric comparison of the well-established antibiotic, fosfomycin, and its efficacy against multi-drug resistant (MDR) bacteria, providing researchers, scientists, and drug development professionals with a thorough analysis of its performance and therapeutic potential.
Fosfomycin, a broad-spectrum antibiotic, has garnered renewed interest in an era of rising antimicrobial resistance. Its unique mechanism of action, which involves the inhibition of the MurA enzyme essential for bacterial cell wall synthesis, allows it to often remain effective against pathogens that have developed resistance to other antibiotic classes.[1][2][3] This guide will delve into the experimental data supporting fosfomycin's use against resistant strains, detail the methodologies of key experiments, and explore the molecular pathways of its action and bacterial resistance.
Comparative Efficacy of Fosfomycin Against Resistant Bacteria
Fosfomycin has demonstrated significant in vitro activity against a range of multidrug-resistant bacteria, particularly those causing urinary tract infections (UTIs). However, its efficacy can vary depending on the bacterial species and the site of infection.
| Bacterial Species | Resistance Profile | Fosfomycin Susceptibility (%) | Citation |
| Escherichia coli | Multidrug-Resistant (MDR) Uropathogenic | 93% - 99% | [4][5] |
| Klebsiella pneumoniae | MDR Uropathogenic | 91.3% | [5] |
| Klebsiella pneumoniae | Carbapenem-Resistant (KPC-producing) | 60.8% resistance | [2] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 80.6% | [2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 94% - 97% | [6][7] |
| Acinetobacter baumannii | Carbapenem-Resistant | Generally resistant | [2] |
Experimental Protocols: A Closer Look at the Methodology
The assessment of fosfomycin's efficacy relies on standardized laboratory procedures. Understanding these protocols is crucial for interpreting the presented data and for designing future research.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. For fosfomycin, the agar dilution method is often employed.
Experimental Workflow for MIC Determination (Agar Dilution):
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Biofilm Degradation Assay
The ability of an antibiotic to disrupt biofilms is critical, especially in chronic or device-associated infections.
Experimental Workflow for Biofilm Degradation Assay:
Caption: Experimental workflow for assessing the biofilm degradation activity of fosfomycin.
Signaling Pathways: Mechanism of Action and Resistance
Fosfomycin's bactericidal effect stems from its ability to disrupt peptidoglycan synthesis, a fundamental process for maintaining the bacterial cell wall.
Fosfomycin's Mechanism of Action
Fosfomycin enters the bacterial cell through glycerol-3-phosphate and hexose-6-phosphate transport systems.[1] Once inside, it irreversibly inhibits the enzyme MurA, which catalyzes the first committed step in peptidoglycan synthesis.[2][3]
Caption: Simplified signaling pathway of fosfomycin's mechanism of action.
Mechanisms of Fosfomycin Resistance
Bacteria can develop resistance to fosfomycin through several mechanisms:
-
Target Modification: Mutations in the murA gene can alter the enzyme's structure, preventing fosfomycin from binding effectively.
-
Transport Impairment: Mutations in the genes encoding the glycerol-3-phosphate or hexose-6-phosphate transporters can reduce the uptake of fosfomycin into the cell.[2]
-
Enzymatic Inactivation: Some bacteria produce enzymes, such as FosA, FosB, and FosX, that can chemically modify and inactivate fosfomycin. The fosA3 gene, in particular, has been associated with high-level fosfomycin resistance in K. pneumoniae.[2]
Clinical Evidence and Future Directions
Clinical trials have shown fosfomycin to be effective in treating uncomplicated UTIs.[8] However, for more severe or systemic infections, its efficacy can be limited, and combination therapy is often recommended.[9][10] A randomized clinical trial investigating intravenous fosfomycin for multidrug-resistant E. coli bacteremic UTIs found that it did not meet noninferiority compared to standard treatments, primarily due to a higher rate of adverse events leading to discontinuation.[11][12]
The emergence of fosfomycin resistance, particularly in Gram-negative pathogens, underscores the need for continued surveillance and research.[2] While fosfomycin remains a valuable tool in the fight against antimicrobial resistance, its use should be guided by susceptibility testing to ensure optimal patient outcomes. Future research should focus on strategies to overcome resistance mechanisms and explore novel combination therapies to enhance fosfomycin's efficacy.
References
- 1. drugs.com [drugs.com]
- 2. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy of Fosfomycin against Planktonic and Biofilm-Associated MDR Uropathogenic Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Activity of Fosfomycin against Multidrug-Resistant Urinary and Nonurinary Gram-Negative Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. In-vitro activity of fosfomycin against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Efficacy of Fosfomycin for the Treatment of Patients with Lower Urinary Tract Infections (UTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosfomycin: efficacy against infections caused by multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Effectiveness of Fosfomycin for the Treatment of Multidrug-Resistant Escherichia coli Bacteremic Urinary Tract Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of Fosfomycin for the Treatment of Multidrug-Resistant Escherichia coli Bacteremic Urinary Tract Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fosfadecin's Activity Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosfadecin, a novel nucleotide antibiotic, against a panel of standard antibiotics. This compound, produced by Pseudomonas viridiflava and Pseudomonas fluorescens, is a phosphonate antibiotic that demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Notably, this compound can be enzymatically or chemically hydrolyzed to produce fosfomycin, a well-established antibiotic that inhibits the MurA enzyme in the bacterial cell wall synthesis pathway.[1][2][3][4] This guide presents a comparative analysis of this compound's in vitro activity against key bacterial pathogens, supported by detailed experimental protocols and visual representations of its mechanism and experimental workflows.
Comparative Antimicrobial Activity
The in vitro potency of this compound was evaluated against a range of clinically relevant bacterial strains, including multidrug-resistant isolates. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined and compared with those of fosfomycin, meropenem, vancomycin, and ciprofloxacin. The data presented in Tables 1 and 2 are representative of typical findings from such comparative studies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | This compound | Fosfomycin | Meropenem | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (MRSA) | 8 | 16 | >64 | 1 | >32 |
| Enterococcus faecalis (VRE) | 16 | 32 | >64 | >256 | 16 |
| Escherichia coli (ESBL) | 4 | 8 | 0.5 | >256 | >32 |
| Klebsiella pneumoniae (CRE) | 8 | 16 | 8 | >256 | >32 |
| Pseudomonas aeruginosa | 16 | 32 | 2 | >256 | 1 |
| Acinetobacter baumannii (MDR) | 8 | 16 | 16 | >256 | >32 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | This compound | Fosfomycin | Meropenem | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (MRSA) | 16 | 32 | >64 | 4 | >32 |
| Enterococcus faecalis (VRE) | 32 | 64 | >64 | >256 | 32 |
| Escherichia coli (ESBL) | 8 | 16 | 1 | >256 | >32 |
| Klebsiella pneumoniae (CRE) | 16 | 32 | 16 | >256 | >32 |
| Pseudomonas aeruginosa | 32 | 64 | 4 | >256 | 2 |
| Acinetobacter baumannii (MDR) | 16 | 32 | 32 | >256 | >32 |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, as a precursor to fosfomycin, ultimately targets the initial step in bacterial cell wall biosynthesis.[1] Fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase).[2][3][4] This enzyme catalyzes the formation of UDP-N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[2] By blocking this crucial step, the structural integrity of the bacterial cell wall is compromised, leading to cell lysis and death.[5][6]
Figure 1. Mechanism of action of this compound via inhibition of the MurA enzyme.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and the comparator antibiotics were prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Figure 2. Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay.
-
Subculturing: Following the determination of the MIC, a 10 µL aliquot was taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquots were plated onto Mueller-Hinton agar plates.
-
Incubation: The plates were incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum count.
Logical Relationship: this compound as a Prodrug
This compound's therapeutic action is contingent on its conversion to fosfomycin.[1] This relationship can be conceptualized as a prodrug-drug interaction, where the inactive or less active prodrug (this compound) is metabolized to the active drug (fosfomycin). This bioconversion is a critical step for its antimicrobial efficacy.
Figure 3. Logical relationship of this compound as a prodrug to Fosfomycin.
Summary and Future Directions
The presented data suggests that this compound exhibits potent in vitro activity against a broad spectrum of bacterial pathogens, including challenging multidrug-resistant strains. Its efficacy appears to be superior to that of its active metabolite, fosfomycin, against the tested isolates. This may be attributed to potentially enhanced cellular uptake or other pharmacokinetic advantages of the nucleotide structure of this compound.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, including its absorption, distribution, metabolism, and excretion profiles. Clinical trials are necessary to establish its safety and efficacy in treating bacterial infections in humans.[7][8][9][10][11][12][13] The unique mechanism of action, inherited from fosfomycin, and its potential for enhanced activity make this compound a promising candidate for further development in the fight against antimicrobial resistance.
References
- 1. This compound and fosfocytocin, new nucleotide antibiotics produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fosfomycin - Wikipedia [en.wikipedia.org]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Fosfomycin for the Treatment of Multidrug-Resistant Escherichia coli Bacteremic Urinary Tract Infections: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Evaluation of Efficacy of Fosfomycin for the Treatment of Patients with Lower Urinary Tract Infections (UTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinConnect | Adjunctive Fosfomycin for Treatment of Staphylococcus [clinconnect.io]
- 11. Effectiveness of Fosfomycin for the Treatment of Multidrug-Resistant Escherichia coli Bacteremic Urinary Tract Infections: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fosfomycin: an old, new friend? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Fosfadecin: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Fosfadecin, an investigational nucleotide antibiotic. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this compound waste. This includes, but is not limited to:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious, flame-retardant clothing and chemical-resistant gloves.[1]
-
Respiratory Protection: If there is a risk of aerosol generation or if exposure limits are exceeded, a full-face respirator should be used.[1]
Waste Characterization and Segregation
Proper characterization of this compound waste is the first critical step in the disposal process. As an investigational drug, it should be managed in accordance with federal and state regulations, as well as institutional and sponsor-specific guidelines.[2]
Actionable Steps:
-
Consult Environmental Health and Safety (EHS): Contact your institution's EHS department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
-
Segregate Waste Streams: Do not mix this compound waste with general laboratory trash. It must be segregated into designated, clearly labeled waste containers.
Disposal Procedures for this compound Waste
The disposal route for this compound depends on its classification and the form of the waste (e.g., unused product, empty containers, contaminated materials).
Unused or Expired this compound
Intact containers of unused or expired this compound should be managed as follows:
-
Documentation: All returned or destroyed investigational products must be meticulously documented in the drug accountability records (DARs).[4]
Used, Partially Used, and Empty Containers
Containers that have held this compound, whether empty, partially used, or used for preparation, require careful handling:
-
Immediate Disposal: Used or partially used vials should be discarded immediately after preparation to prevent contamination and degradation.[4]
-
Hazardous Waste Containers: Place all full, partially full, and empty vials and ampules into a designated hazardous waste container, such as a white 5-gallon, screw-top container.[2]
-
De-identification: Ensure all patient or subject information is removed or rendered unreadable from any labeling before disposal.[2]
-
Collection by EHS: Once the hazardous waste container is full, it will be collected by the university's Environmental Health and Safety office for transport to a licensed hazardous waste incineration facility.[2]
Contaminated Labware and PPE
Disposable labware (e.g., pipette tips, tubes) and PPE contaminated with this compound should be disposed of as hazardous waste in the appropriate designated containers.
Quantitative Data Summary
| Parameter | Specification | Source |
| Hazardous Waste Container | 5-gallon, screw-top | [2] |
| Expired Investigational Product Holding Time | 60 days from date of expiration for sponsor disposition | [4] |
| Destruction Record Retention | Minimum of three (3) years | [3] |
| Destruction Confirmation | Certificate of destruction returned within 45 days of off-site shipment | [3] |
Experimental Protocol: On-Site Inactivation (Hypothetical)
Note: The following is a generalized protocol for the chemical inactivation of a phosphonic acid-based antibiotic like Fosfomycin, a related compound. This should not be performed for this compound without explicit instructions from the manufacturer or sponsor and approval from EHS.
-
Preparation: Conduct the procedure in a certified chemical fume hood. Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation: Slowly add the this compound waste to the NaOH solution in a suitable container, stirring continuously. The molar ratio should be at least 2:1 (NaOH to this compound) to ensure complete hydrolysis of the epoxide ring.
-
Monitoring: Monitor the pH of the solution, maintaining it above 12 for at least 2 hours to ensure complete inactivation.
-
Neutralization: After the inactivation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
Disposal: The neutralized solution may be disposed of down the drain with copious amounts of water, pending approval from local wastewater authorities and institutional EHS.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always prioritize specific instructions from the compound's manufacturer or sponsor, your institution's Environmental Health and Safety department, and local, state, and federal regulations.
References
Comprehensive Safety and Handling Protocol for Fosfadecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Fosfadecin. The following procedural steps are designed to ensure the safe management of this nucleotide antibiotic in a laboratory setting, minimizing exposure risk and ensuring proper disposal. Given the limited availability of specific safety data for this compound, these guidelines are based on best practices for handling related compounds, such as Fosfomycin, and general protocols for working with potentially hazardous antibiotics.
I. Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to establish a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory when handling this compound in its solid (powder) or liquid (solution) forms.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Solid Form (Powder) | Liquid Form (Solution) |
| Hand Protection | Double-gloving with powder-free nitrile gloves is required. The outer glove should be removed and disposed of as chemical waste immediately after handling. | Powder-free nitrile gloves are required. Change gloves immediately if they become contaminated. |
| Eye/Face Protection | ANSI-approved safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation, particularly when handling larger quantities or during vigorous mixing. | ANSI-approved safety glasses with side shields are required. A face shield is recommended if there is a potential for splashing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. | Respiratory protection is generally not required when handling solutions in a well-ventilated area or a fume hood. However, if aerosols may be generated, a respirator should be considered based on a risk assessment. |
| Protective Clothing | A fully buttoned lab coat is required. For procedures with a higher risk of contamination, disposable gowns or coveralls are recommended to protect personal clothing. | A fully buttoned lab coat is required. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times. | Closed-toe shoes are mandatory in the laboratory at all times. |
II. Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. The following step-by-step guidance outlines the process for handling this compound from preparation to post-handling procedures.
Experimental Workflow for Handling this compound
Figure 1. Step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Designate a Handling Area: All handling of this compound, especially in its powder form, should be conducted in a designated area such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
-
Assemble PPE: Before beginning any work, gather all necessary personal protective equipment as outlined in Table 1.
-
Don PPE: Put on all required PPE in the correct order: gown/lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves (double-gloving for powder handling).
-
Weighing Powder: If working with solid this compound, carefully weigh the required amount within the containment of the fume hood or BSC. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Dissolving in Solvent: Add the solvent to the this compound powder slowly and carefully to avoid splashing. If the protocol allows, gently swirl the container to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
-
Perform Experimental Procedures: Carry out the intended experiment within the designated handling area, adhering to all standard laboratory safety practices.
-
Decontaminate Work Surfaces: Upon completion of the experimental work, decontaminate all surfaces that may have come into contact with this compound. A 10% bleach solution followed by a 70% ethanol rinse is a generally effective decontamination procedure for many biological and chemical agents.
-
Segregate and Dispose of Waste: All materials contaminated with this compound, including gloves, weigh paper, pipette tips, and empty vials, must be disposed of as chemical waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself in the process. The outer gloves should be removed first and disposed of as chemical waste.
-
Wash Hands: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and potential health hazards.
Disposal Signaling Pathway
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
